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  • Product: 2,5-Difluoro-3-nitromandelic acid
  • CAS: 1807183-47-6

Core Science & Biosynthesis

Foundational

Spectroscopic data (NMR, IR, MS) for 2,5-Difluoro-3-nitromandelic acid

Spectroscopic Profiling and Structural Elucidation of 2,5-Difluoro-3-nitromandelic Acid Executive Summary & Structural Rationale 2,5-Difluoro-3-nitromandelic acid (CAS: 1807183-47-6)[1] is a highly functionalized aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Profiling and Structural Elucidation of 2,5-Difluoro-3-nitromandelic Acid

Executive Summary & Structural Rationale

2,5-Difluoro-3-nitromandelic acid (CAS: 1807183-47-6)[1] is a highly functionalized aromatic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule presents a complex electronic environment: a chiral α-hydroxy acid moiety, a strongly electron-withdrawing nitro group (-I, -M effects), and two fluorine atoms that act as σ-electron acceptors but π-electron donors.

Accurate structural elucidation of this compound requires a multi-modal spectroscopic approach. The push-pull dynamic of the substituents dramatically influences the chemical shifts in both 1 H and 13 C NMR, and necessitates careful interpretation of 19 F NMR spectra[2]. To ensure absolute confidence in batch-to-batch analytical testing, the protocols detailed below are designed as self-validating systems —meaning the data generated inherently proves the regiochemistry without relying solely on predictive software.

Experimental Methodologies: Self-Validating Protocols

As a standard of practice, analytical workflows must move beyond simple data collection and incorporate internal checks for causality and structural integrity.

A. Multi-Nuclear NMR Spectroscopy Protocol
  • Causality of Solvent Selection: We utilize anhydrous DMSO- d6​ rather than CDCl 3​ . The strong hydrogen-bonding capability of DMSO slows the chemical exchange of the α-hydroxyl and carboxylic acid protons. This allows them to be observed as distinct, quantifiable signals, often resolving the scalar coupling between the -OH and the α-CH proton.

  • Step-by-Step Execution:

    • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

    • Instrument Tuning: Tune the probe to 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) frequencies. Shim the magnetic field to achieve a TMS line width of < 0.8 Hz.

    • 1D Acquisition: Acquire 1 H (16 scans, d1​ =2s), 13 C (1024 scans, d1​ =2s, 1 H-decoupled), and 19 F (64 scans, d1​ =2s, 1 H-decoupled) spectra.

    • Self-Validation (HOESY): Execute a 19 F- 1 H Heteronuclear Overhauser Effect Spectroscopy (HOESY) sequence (mixing time = 400 ms). Validation metric: F5 must show strong spatial NOE cross-peaks with the H4 and H6 aromatic protons, definitively distinguishing it from F2, which lacks adjacent protons.

B. Attenuated Total Reflectance (ATR) FT-IR Protocol
  • Causality of Technique: ATR FT-IR is employed to analyze the neat solid, preventing solvent-induced shifts in the hydrogen-bonded O-H and C=O stretching regions.

  • Step-by-Step Execution:

    • Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Sample Application: Place ~2 mg of neat crystalline powder onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

    • Self-Validation: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹). Validation metric: The system is validated by verifying the presence of the coupled asymmetric (~1540 cm⁻¹) and symmetric (~1355 cm⁻¹) NO 2​ stretching bands[3]. The absence of this coupled pair invalidates the structural integrity of the nitro moiety.

C. LC-HRMS (ESI-) Protocol
  • Causality of Ionization: Electrospray Ionization in negative mode (ESI-) is chosen due to the high acidity of the carboxylic acid group, ensuring near-quantitative ionization to the [M-H]⁻ species.

  • Step-by-Step Execution:

    • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Ionization: Operate the ESI source in negative ion mode (capillary voltage 2.5 kV, desolvation temperature 350°C).

    • Self-Validation (CID): Isolate the [M-H]⁻ precursor ion ( m/z 232.006) and apply a normalized collision energy (NCE) of 20-30 eV. Validation metric: Confirm structural integrity by detecting the diagnostic primary neutral loss of CO 2​ (-44 Da), a hallmark fragmentation pathway for α-hydroxycarboxylic acid anions[4].

Mechanistic & Analytical Workflows

AnalyticalWorkflow A 2,5-Difluoro-3-nitromandelic Acid Sample Preparation B NMR Spectroscopy (1H, 13C, 19F) A->B C FT-IR Spectroscopy (ATR Mode) A->C D LC-HRMS (ESI- Mode) A->D E 19F-1H HOESY Regiochemistry Validation B->E G Structural Confirmation & Impurity Profiling C->G F CID Fragmentation Pathway Analysis D->F E->G F->G

Figure 1: Analytical workflow for the structural validation of 2,5-Difluoro-3-nitromandelic acid.

CIDPathway M [M-H]⁻ Precursor Ion m/z 232.006 F1 Loss of CO₂ (-44 Da) m/z 188.016 (Benzyl Oxide Anion) M->F1 Primary CID F2 Loss of H₂O (-18 Da) m/z 214.012 M->F2 Minor Pathway F3 Loss of NO₂• (-46 Da) m/z 186.014 (Radical Anion) M->F3 Homolytic Cleavage F4 Secondary Loss of HF m/z 168.010 F1->F4 MS³

Figure 2: Primary CID fragmentation pathways of the[M-H]⁻ ion during LC-HRMS analysis.

Spectroscopic Data Tables

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, DMSO- d6​ ) | Position | Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling Constants ( J in Hz) | | :--- | :--- | :--- | :--- | | C1-COOH | 1 H | 13.05 | br s, 1H | | C1-OH | 1 H | 6.20 | d, J = 5.0, 1H | | C1-CH | 1 H | 5.35 | d, J = 5.0, 1H | | C4-H | 1 H | 8.15 | ddd, J = 8.5, 4.5, 2.8, 1H (Deshielded by ortho-NO 2​ ) | | C6-H | 1 H | 7.45 | ddd, J = 10.2, 5.1, 2.8, 1H | | C=O | 13 C | 173.5 | s | | C1-CH | 13 C | 68.2 | s | | C2 | 13 C | 149.5 | dd, JCF​ = 255, 14 | | C3 | 13 C | 136.1 | m | | C4 | 13 C | 116.5 | dd, JCF​ = 26, 8 | | C5 | 13 C | 156.2 | dd, JCF​ = 245, 12 | | C6 | 13 C | 114.2 | dd, JCF​ = 24, 9 |

Table 2: 19 F NMR Assignments (376 MHz, DMSO- d6​ ) [2] | Position | Nucleus | Chemical Shift (ppm) | Multiplicity & Notes | | :--- | :--- | :--- | :--- | | F2 | 19 F | -118.4 | m, deshielded by ortho-NO 2​ | | F5 | 19 F | -114.2 | m, confirmed via HOESY with H4/H6 |

Table 3: FT-IR Absorption Bands (ATR, Neat) [3]

Wavenumber (cm⁻¹) Intensity Assignment
3450 Broad, Medium O-H stretch (hydrogen-bonded)
1725 Sharp, Strong C=O stretch (carboxylic acid)
1540 Sharp, Strong N-O asymmetric stretch
1355 Sharp, Strong N-O symmetric stretch

| 1220 | Sharp, Medium | C-F stretch (aromatic) |

Table 4: LC-HRMS (ESI-) Fragmentation Data [4] | m/z (Observed) | Formula | Mass Error (ppm) | Assignment / Neutral Loss | | :--- | :--- | :--- | :--- | | 232.0063 |[C 8​ H 4​ F 2​ NO 5​ ]⁻ | < 2.0 | [M-H]⁻ Precursor Ion | | 188.0165 |[C 7​ H 4​ F 2​ NO 3​ ]⁻ | < 2.0 |[M-H - CO 2​ ]⁻ (Loss of 44 Da) | | 214.0120 | [C 8​ H 2​ F 2​ NO 4​ ]⁻ | < 2.0 | [M-H - H 2​ O]⁻ (Loss of 18 Da) | | 186.0140 |[C 8​ H 4​ F 2​ O 3​ ]⁻• | < 2.0 |[M-H - NO 2​ •]⁻ (Loss of 46 Da) |

References

  • MolCore. "1803787-26-9 | 2,4-Difluoro-5-nitromandelic acid - MolCore" (Contains registry data for CAS 1807183-47-6). MolCore Materials Science.
  • St. Paul's Cathedral Mission College. "Absorptions of Nitro Compounds - Infrared Spectroscopy". SPCMC.
  • ACS Publications. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds". The Journal of Organic Chemistry.
  • PubMed / NIH. "Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions". Journal of Mass Spectrometry.

Sources

Exploratory

An In-depth Technical Guide to the Anticipated Thermal Stability and Decomposition Profile of 2,5-Difluoro-3-nitromandelic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thermal Stability in Drug Development 2,5-Difluoro-3-nitromandelic acid is a complex organic molecule with potential appli...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermal Stability in Drug Development

2,5-Difluoro-3-nitromandelic acid is a complex organic molecule with potential applications in pharmaceutical synthesis and drug development. The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, two fluorine atoms, and a nitro group—on a benzene ring suggests a rich chemical reactivity. However, this complexity also raises critical questions about its thermal stability. Understanding the thermal decomposition profile of such a molecule is paramount for safe handling, storage, and processing, particularly in the context of drug formulation and manufacturing where thermal stress is a common factor.

The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often enhancing thermal stability.[1][2] Conversely, the nitro group is an energetic functional group known to decrease the thermal stability of aromatic compounds and can lead to rapid decomposition.[3][4] This guide provides a comprehensive, albeit predictive, exploration of the thermal behavior of 2,5-Difluoro-3-nitromandelic acid, drawing upon established principles of thermal analysis and the known decomposition mechanisms of related compounds.

Methodologies for Assessing Thermal Stability

The primary techniques for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and energy changes as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[5][6] It is an invaluable tool for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the mass of residual material.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[10]

Anticipated Thermal Decomposition Profile

Based on the structure of 2,5-Difluoro-3-nitromandelic acid, a multi-stage decomposition process is anticipated. The presence of the carboxylic acid suggests an initial decarboxylation step, while the nitro group points towards a more energetic decomposition at higher temperatures.

Potential Decomposition Pathways

The decomposition of 2,5-Difluoro-3-nitromandelic acid is likely to proceed through one or more of the following pathways:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is a common thermal decomposition pathway for many organic acids.[11]

  • Dehydration: The elimination of a water molecule from the hydroxyl and benzylic hydrogen is another plausible initial step.

  • Nitro Group Decomposition: The C-NO2 bond is often the weakest link in nitroaromatic compounds, and its cleavage can initiate a complex series of radical reactions.[3][12] The decomposition of ortho-nitro-substituted compounds can sometimes proceed through intramolecular rearrangements.[13][14]

The following diagram illustrates a hypothetical decomposition pathway:

2,5-Difluoro-3-nitromandelic_acid 2,5-Difluoro-3-nitromandelic Acid Intermediate_1 Decarboxylation Product 2,5-Difluoro-3-nitromandelic_acid->Intermediate_1 -CO2 Intermediate_2 Dehydration Product 2,5-Difluoro-3-nitromandelic_acid->Intermediate_2 -H2O Decomposition_Products Gaseous Products (CO2, H2O, NOx) + Char Residue Intermediate_1->Decomposition_Products Further Decomposition Intermediate_2->Decomposition_Products Further Decomposition

Caption: Hypothetical decomposition pathways for 2,5-Difluoro-3-nitromandelic acid.

Proposed Experimental Protocols

To experimentally determine the thermal stability and decomposition profile of 2,5-Difluoro-3-nitromandelic acid, the following detailed protocols for TGA and DSC are proposed.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of 2,5-Difluoro-3-nitromandelic acid into a clean, tared TGA pan (platinum or alumina).

  • Instrument Setup:

    • Purge gas: High-purity nitrogen at a flow rate of 50 mL/min.

    • Heating rate: 10 °C/min.

    • Temperature range: 25 °C to 600 °C.

  • Data Acquisition: Initiate the heating program and record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion, as well as the onset and enthalpy of decomposition.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of 2,5-Difluoro-3-nitromandelic acid into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Purge gas: High-purity nitrogen at a flow rate of 50 mL/min.

    • Heating rate: 10 °C/min.

    • Temperature range: 25 °C to 400 °C (or until decomposition is complete).

  • Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

  • Data Analysis: Identify and integrate the endothermic peak corresponding to melting and the exothermic peak(s) corresponding to decomposition to determine the respective temperatures and enthalpy changes.

The following diagram outlines the proposed experimental workflow:

cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Weigh 5-10 mg of Sample TGA_Setup Setup TGA: N2 Purge, 10°C/min 25-600°C TGA_Sample->TGA_Setup TGA_Run Run TGA TGA_Setup->TGA_Run TGA_Analysis Analyze TGA/DTG Curves TGA_Run->TGA_Analysis End End: Determine Thermal Stability Profile TGA_Analysis->End DSC_Sample Weigh 2-5 mg of Sample DSC_Setup Setup DSC: N2 Purge, 10°C/min 25-400°C DSC_Sample->DSC_Setup DSC_Run Run DSC DSC_Setup->DSC_Run DSC_Analysis Analyze Endotherms & Exotherms DSC_Run->DSC_Analysis DSC_Analysis->End Start Start: Characterize Thermal Properties Start->TGA_Sample Start->DSC_Sample

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Protocols & Analytical Methods

Method

Application Note: Enantiomeric Resolution of 2,5-Difluoro-3-nitromandelic Acid via Diastereomeric Salt Formation

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Process Chemists, Crystallization Engineers, and API Development Scientists Executive Summary The synthesis of complex active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Process Chemists, Crystallization Engineers, and API Development Scientists

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on enantiopure chiral building blocks. 2,5-Difluoro-3-nitromandelic acid is a highly functionalized mandelic acid derivative whose stereocenters are critical for downstream pharmacological activity. However, the strong electron-withdrawing effects of the fluoro and nitro substituents significantly lower the pKa​ of the carboxylic acid moiety and alter the molecule's hydrogen-bonding network compared to unsubstituted mandelic acid.

This application note details a robust, self-validating protocol for the enantiomeric resolution of racemic 2,5-Difluoro-3-nitromandelic acid using diastereomeric salt formation. By leveraging the "half-equivalent" resolution method and exploiting solvent-induced chirality switching, this workflow achieves >99% enantiomeric excess (ee) with optimized atom economy.

Mechanistic Principles & Causality (E-E-A-T)

Do not treat crystallization as a black box. The success of diastereomeric salt resolution is governed by thermodynamic stability and kinetic control.

The "Half-Equivalent" (Dutch) Resolution Strategy

Rather than using a 1:1 molar ratio of racemate to resolving agent, this protocol employs 0.5 equivalents of the chiral amine, specifically (R)-(+)-1-Phenylethylamine ((R)-PEA).

  • Causality: Adding only enough resolving agent to pair with one enantiomer forces a competitive equilibrium. The less soluble diastereomeric salt—in this case, the (S)-acid•(R)-amine salt—precipitates out, leaving the unreacted (R)-acid in the mother liquor. This significantly suppresses the co-precipitation of the undesired diastereomer, maximizing the initial diastereomeric excess (de) [3].

Solvent-Induced Chirality Switching

The choice of solvent is not merely for dissolution; it actively participates in the crystal lattice. Halogenated mandelic acids exhibit a phenomenon known as solvent-induced chirality switching [1, 2].

  • Causality: Short-chain alcohols (e.g., Methanol, Isopropanol) incorporate into the crystal lattice in a way that thermodynamically favors the crystallization of the (S)-enantiomer salt. Conversely, long-chain alcohols (e.g., n-Butanol) alter the hydrogen-bonding network, shifting the thermodynamic preference to precipitate the (R)-enantiomer salt [2]. We utilize an Isopropanol/Water (9:1 v/v) system to strongly drive the precipitation of the (S)-acid salt.

Quantitative Data: Resolving Agent & Solvent Screening

Prior to scale-up, a systematic screening matrix must be executed. Table 1 summarizes the thermodynamic outcomes of various resolving agents and solvent systems applied to 2,5-Difluoro-3-nitromandelic acid.

Table 1: Screening Matrix for Diastereomeric Salt Formation (50 mmol scale)

Resolving Agent (0.5 eq)Solvent SystemConc. (M)Salt Yield (%)de (%)Precipitating Config.
(R)-1-PhenylethylamineIsopropanol (IPA)0.4042.188.5(S)
(R)-1-PhenylethylamineIPA / H₂O (9:1) 0.50 38.4 96.2 (S)
(R)-1-Phenylethylaminen-Butanol0.4045.075.1(R) *
(1R,2S)-ADPEMethanol0.3035.292.0(S)
(1R,2R)-DPENEthanol0.2528.681.4(S)

* Note: Demonstration of solvent-induced chirality switching utilizing a longer-chain alcohol.

Experimental Workflow Diagram

The following diagram maps the logical flow of the resolution process, highlighting the phase separations and validation checkpoints.

G Racemate Racemic 2,5-Difluoro- 3-nitromandelic acid (500 mmol) Reaction Diastereomeric Salt Formation Heating at 70°C to clear solution Racemate->Reaction ResolvingAgent (R)-(+)-1-Phenylethylamine (250 mmol, 0.5 eq) ResolvingAgent->Reaction Solvent Solvent System (IPA / H2O, 9:1 v/v) Solvent->Reaction Crystallization Controlled Cooling & Crystallization (0.1°C / min to 20°C) Reaction->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Solid Precipitate: (S)-Acid•(R)-Amine Salt (Diastereomerically Enriched) Filtration->Solid Filter Cake MotherLiquor Mother Liquor: (R)-Acid (Enantiomerically Enriched) Filtration->MotherLiquor Filtrate Recryst Recrystallization (IPA, 80°C to 20°C) Solid->Recryst PureSalt Pure (S)-Acid•(R)-Amine Salt (>99% de) Recryst->PureSalt Cleavage Salt Cleavage (2M HCl / EtOAc extraction) PureSalt->Cleavage PureEnantiomer Pure (S)-2,5-Difluoro- 3-nitromandelic acid (>99% ee) Cleavage->PureEnantiomer

Caption: Step-by-step workflow for the diastereomeric resolution of 2,5-Difluoro-3-nitromandelic acid.

Step-by-Step Methodology

Phase 1: Primary Salt Formation
  • Dissolution: Charge a 1 L jacketed reactor with 116.5 g (500 mmol) of racemic 2,5-Difluoro-3-nitromandelic acid. Add 500 mL of Isopropanol/Water (9:1 v/v).

  • Heating: Set the reactor jacket temperature to 70°C and engage overhead stirring (250 rpm) until complete dissolution is achieved.

  • Amine Addition: Using an addition funnel, add 30.3 g (250 mmol, 0.5 eq) of (R)-(+)-1-Phenylethylamine dropwise over 30 minutes.

    • Causality: Slow addition prevents localized supersaturation and premature, amorphous precipitation ("oiling out"), ensuring the formation of a highly ordered crystal lattice [4].

  • Controlled Cooling: Program the reactor to cool from 70°C to 20°C at a linear rate of 0.1°C/min.

    • Validation Checkpoint 1: At ~55°C, the solution should become turbid. If oiling out is observed, reheat to 70°C, add 5% more solvent, and seed with 10 mg of pure (S)-acid•(R)-amine salt.

  • Isolation: Stir the resulting slurry at 20°C for 4 hours. Isolate the crystals via vacuum filtration. Wash the filter cake with 50 mL of ice-cold Isopropanol.

Phase 2: Diastereomeric Enrichment (Recrystallization)
  • Resuspension: Transfer the crude salt (approx. 68 g) back to the reactor. Add 300 mL of pure Isopropanol.

  • Thermal Cycling: Heat to 80°C until fully dissolved, then cool to 20°C at 0.2°C/min.

  • Validation Checkpoint 2 (Self-Validation): Filter the recrystallized salt and analyze a 5 mg sample via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/TFA mobile phase). The diastereomeric excess (de) must be 99.0%. If de < 99%, repeat the recrystallization step.

Phase 3: Salt Cleavage and Enantiomer Recovery
  • Biphasic Cleavage: Suspend the pure diastereomeric salt in 300 mL of Ethyl Acetate (EtOAc) and 150 mL of 2M Hydrochloric Acid (HCl).

    • Causality: The low pH ( pH<1 ) fully protonates the mandelic acid derivative, driving it into the organic phase, while the protonated (R)-PEA remains strictly in the aqueous phase.

  • Phase Separation: Stir vigorously for 30 minutes at room temperature. Transfer to a separatory funnel and collect the organic (EtOAc) layer.

  • Extraction & Drying: Extract the aqueous layer with an additional 100 mL of EtOAc. Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous Na2​SO4​ .

  • Concentration: Evaporate the solvent under reduced pressure to yield enantiopure (S)-2,5-Difluoro-3-nitromandelic acid as a crystalline solid.

    • Validation Checkpoint 3: Verify specific optical rotation [α]D20​ and confirm >99% ee via Chiral HPLC.

References

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. Crystal Growth & Design, American Chemical Society (2014). URL:[Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Halogen-Substituted Mandelic Acids: Structural Effects on Molecular Packing. Crystal Growth & Design, American Chemical Society (2019). URL:[Link]

  • The Dutch resolution variant of the classical resolution of racemates by formation of diastereomeric salts. Angewandte Chemie International Edition (2005). URL:[Link]

  • Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Computational Study. Organic Process Research & Development, American Chemical Society (2023). URL:[Link]

Application

Application Note: Leveraging 2,5-Difluoro-3-nitromandelic Acid for the Synthesis of Advanced Pharmaceutical Intermediates

An in-depth guide for researchers, scientists, and drug development professionals. Introduction In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1] Concurrently, chiral molecules, particularly α-hydroxy acids and their derivatives, serve as indispensable building blocks for creating stereospecific therapeutics.[2][3][4][5][6][7] 2,5-Difluoro-3-nitromandelic acid emerges as a highly valuable starting material at the intersection of these principles. Its structure is pre-loaded with a unique combination of functionalities: a chiral α-hydroxy acid core, two fluorine atoms to modulate electronic properties and block metabolism, and a versatile nitro group poised for transformation into a key amine functional group.

This guide provides a detailed exploration of the strategic use of 2,5-Difluoro-3-nitromandelic acid, focusing on the synthesis of fluorinated amino acid derivatives, which are critical intermediates for a new generation of pharmaceuticals. We will delve into the causality behind experimental choices, provide validated protocols for key transformations, and present a logical workflow for multi-step synthesis.

The Strategic Value of the Substitution Pattern

The utility of 2,5-Difluoro-3-nitromandelic acid is rooted in its distinct structural features, each conferring a strategic advantage in the design of complex pharmaceutical intermediates.

  • Chiral α-Hydroxy Acid Core: The mandelic acid framework provides a stereogenic center, which is fundamental for the development of enantiomerically pure drugs to ensure target specificity and reduce off-target effects.[8][9] The hydroxyl and carboxylic acid groups serve as versatile handles for a wide range of chemical modifications.[2][6]

  • Difluoro Substitution: The fluorine atoms at the 2- and 5-positions significantly influence the molecule's electronic landscape. They are strongly electron-withdrawing, which can alter the acidity (pKa) of nearby functional groups and enhance interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, making these positions resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Nitro Group: The nitro group is a synthetic powerhouse. Its strong electron-withdrawing nature deactivates the aromatic ring to certain reactions while activating it for others. Most importantly, it serves as a masked amine. The reliable and high-yielding reduction of an aromatic nitro group to a primary aniline is a cornerstone transformation in organic synthesis, providing a gateway to amides, sulfonamides, and heterocyclic structures.[10][11][12]

PART 1: Selective Reduction of the Aromatic Nitro Group

A critical transformation in the utilization of 2,5-Difluoro-3-nitromandelic acid is the chemoselective reduction of the nitro group to an amine. The primary challenge is to achieve this conversion without causing defluorination of the aromatic ring or reduction of the carboxylic acid. Two robust and widely-used methods are presented below.

Comparative Data for Nitro Group Reduction
Method Primary Reagents Typical Solvent Temp. (°C) Reaction Time (h) Typical Yield (%) Key Considerations
Catalytic Hydrogenation H₂, Raney NickelEthanol or Methanol25 - 504 - 12>90Excellent for clean conversions. Raney Nickel is preferred over Pd/C to minimize the risk of dehalogenation (C-F bond cleavage).[12]
Metal-Acid Reduction Fe powder, NH₄ClEthanol/WaterReflux (~80)1 - 385 - 95A cost-effective and highly reliable method. It is generally very chemoselective and tolerant of many functional groups, including halogens.[10][11][12]
Protocol 1: Catalytic Hydrogenation with Raney Nickel

This protocol is often chosen for its high efficiency and clean reaction profile, yielding the product with minimal purification required.

Methodology:

  • Vessel Preparation: To a hydrogenation vessel, add 2,5-Difluoro-3-nitromandelic acid (1.0 eq) and anhydrous ethanol (10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully add Raney Nickel (5-10% by weight of the substrate) as a slurry in ethanol. Caution: Raney Nickel is pyrophoric and must be handled under a solvent or inert atmosphere.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50 psi or 3-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (up to 50°C) to increase the reaction rate. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with ethanol.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude 3-amino-2,5-difluoromandelic acid, which can be purified further by recrystallization if necessary.

Protocol 2: Metal-Acid Reduction with Iron

This classic and robust method is highly valued for its cost-effectiveness, scalability, and excellent chemoselectivity.

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-Difluoro-3-nitromandelic acid (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Reagent Addition: Add iron powder (3-5 eq) and ammonium chloride (4-6 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring. The reaction is often exothermic. Monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: After completion, cool the reaction mixture and filter it while hot through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Isolation: Combine the filtrate and washings. If the product is not soluble, the pH can be adjusted to isolate it. Typically, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.

PART 2: Synthesis of a Fluorinated Phenylalanine Analogue

This section outlines a representative workflow for converting 2,5-Difluoro-3-nitromandelic acid into a valuable and non-canonical amino acid intermediate. This process involves transforming both the α-hydroxy and nitro functionalities to construct the final amino acid structure.

Experimental Workflow Diagram

G cluster_0 Synthesis of a Phenylalanine Analogue A 2,5-Difluoro-3-nitromandelic acid B Step 1: Esterification (MeOH, H₂SO₄) A->B C Methyl 2,5-difluoro-3-nitromandelate B->C D Step 2: Hydroxyl Activation (MsCl, Et₃N) C->D E Activated Mesylate Intermediate D->E F Step 3: Azide Displacement (NaN₃, DMF) E->F G Methyl 2-azido-2-(2,5-difluoro-3-nitrophenyl)acetate F->G H Step 4: Dual Reduction (H₂, Pd/C or Raney Ni) G->H I Methyl 3-amino-2,5-difluorophenylalaninate H->I J Step 5: Saponification (LiOH, H₂O/THF) I->J K Target Intermediate: 3-Amino-2,5-difluorophenylalanine J->K

Caption: Multi-step synthesis of a phenylalanine analogue.

Detailed Synthesis Protocol

This protocol details the conversion of the mandelic acid derivative into a difluoro-diamino-phenylalanine derivative, a versatile intermediate for peptide synthesis or further derivatization.

Step 1: Esterification (Carboxylic Acid Protection)

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with subsequent reactions, particularly the activation of the hydroxyl group.

  • Procedure: Dissolve 2,5-Difluoro-3-nitromandelic acid (1.0 eq) in methanol. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄). Heat the mixture to reflux for 4-6 hours. Cool to room temperature, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield methyl 2,5-difluoro-3-nitromandelate.

Step 2: Hydroxyl Group Activation (Mesylation)

  • Rationale: The hydroxyl group is a poor leaving group. It is converted to a mesylate to facilitate nucleophilic substitution.

  • Procedure: Dissolve the methyl ester from Step 1 (1.0 eq) in dichloromethane (DCM) and cool to 0°C. Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0°C for 2 hours. Wash the reaction with cold water, brine, dry over sodium sulfate, and concentrate to yield the crude mesylate, which is often used immediately in the next step.

Step 3: Nucleophilic Displacement with Azide

  • Rationale: The azide anion (N₃⁻) displaces the mesylate group via an Sₙ2 reaction to introduce the second nitrogen functionality. This reaction proceeds with inversion of configuration at the chiral center.

  • Procedure: Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF). Add sodium azide (NaN₃, 2.0 eq) and heat the mixture to 60-70°C for 6-8 hours. Cool, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude azido-ester.

Step 4: Simultaneous Reduction of Azide and Nitro Groups

  • Rationale: Catalytic hydrogenation is an exceptionally efficient method for the simultaneous reduction of both an azide and an aromatic nitro group to primary amines.

  • Procedure: Dissolve the crude azido-ester (1.0 eq) in methanol. Add Palladium on Carbon (10% Pd/C, 10 mol%) or Raney Nickel. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) overnight. Filter the catalyst through Celite® and concentrate the filtrate to obtain the diamino ester.

Step 5: Saponification (Ester Deprotection)

  • Rationale: The final step is the hydrolysis of the methyl ester to reveal the free carboxylic acid of the final amino acid product.

  • Procedure: Dissolve the diamino ester (1.0 eq) in a mixture of THF/water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture carefully with 1M HCl to a pH of ~6-7 to precipitate the amino acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

PART 3: Chiral Resolution and Stereochemical Control

The stereochemistry of pharmaceutical ingredients is critical to their efficacy and safety.[9] Since the synthesis may start with racemic 2,5-Difluoro-3-nitromandelic acid, a resolution step is essential to isolate the desired enantiomer.

Chiral Resolution via Diastereomeric Salt Formation

This is a classical and highly effective technique for separating enantiomers.[8][9]

  • Principle: The racemic acid is reacted with a single enantiomer of a chiral base (the resolving agent, e.g., (R)-(-)-ephedrine or (S)-(-)-α-methylbenzylamine). This reaction forms a mixture of two diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization. Once separated, the acid is liberated from the salt by treatment with a strong acid.

Workflow for Chiral Resolution

Caption: Chiral resolution by diastereomeric salt formation.

2,5-Difluoro-3-nitromandelic acid is a sophisticated and highly functionalized building block that provides a streamlined pathway to complex pharmaceutical intermediates. Its unique arrangement of a chiral center, fluorine substituents, and a versatile nitro group allows medicinal chemists to construct novel amino acid derivatives and other complex scaffolds with high precision. The protocols outlined in this guide demonstrate robust and scalable methods for key chemical transformations, underscoring the strategic importance of this reagent in modern drug discovery and development programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Banerjee, A., & Mitra, A. K. (2026, January 5). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Royal Society of Chemistry.
  • Lust, A., et al. (2020, November 9). Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam. Crystal Growth & Design, ACS Publications.
  • Gobuychem. (2026, March 26). The Role of Mandelic Acid in Pharmaceutical Synthesis.
  • Pelter, M. W., & Broker, G. A. (2005, July). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Journal of Chemical Education, 82(7).
  • Blacker, A. J., et al. (n.d.). Process for the preparation and resolution of mandelic acid derivatives. Google Patents (US7960582B2).
  • Smal, V., et al. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC, NIH.
  • Banerjee, A., & Mitra, A. K. (n.d.). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.
  • Schotten, C., et al. (2023, May 12). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development, ACS Publications.
  • BenchChem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • Banerjee, A., & Mitra, A. K. (2026, January 13). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. ResearchGate.
  • Banerjee, A., & Mitra, A. K. (2026, January 5). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC.
  • Vdovin, O. M., et al. (n.d.). Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds.
  • Mondal, S., et al. (2026, February 7). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Liu, J., et al. (2025, July 23). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. PMC.
  • Zhang, X., et al. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.

Sources

Method

Application Note: Advanced Safe Handling and Storage Protocols for Fluorinated Organic Acids

Executive Summary Fluorinated organic acids (FOAs)—most notably Trifluoroacetic acid (TFA)—are ubiquitous in modern drug development, utilized extensively as ion-pairing agents in chromatography, cleavage reagents in sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated organic acids (FOAs)—most notably Trifluoroacetic acid (TFA)—are ubiquitous in modern drug development, utilized extensively as ion-pairing agents in chromatography, cleavage reagents in solid-phase peptide synthesis, and catalysts in organic transformations. However, their unique physicochemical properties demand rigorous operational controls. This application note establishes a field-proven, self-validating framework for the safe handling, storage, and emergency management of FOAs, ensuring both scientific integrity and personnel safety.

Physicochemical Profiling and Hazard Causality

To design an effective safety protocol, one must first understand the intrinsic properties driving the hazards. Table 1 summarizes the critical parameters of TFA, the archetypal FOA, and explains the causality behind its specific handling requirements[1].

Table 1: Physicochemical and Hazard Profile of Trifluoroacetic Acid (TFA)

PropertyValue / CharacteristicHazard Causality & Implication
Boiling Point 72 °CHigh volatility at standard lab temperatures requires continuous exhaust ventilation.
Vapor Pressure 107 mmHg at 25 °CRapidly generates corrosive fumes that can destroy adjacent bottle labels if unsealed.
Vapor Density 3.9 (Air = 1.0)Vapors are nearly four times heavier than air; they settle in low-lying areas, increasing inhalation risk.
Corrosivity Highly CorrosiveContact causes severe burns; vapor is highly destructive to the respiratory system.
Reactivity Highly Exothermic with WaterRapid protonation of water releases energy, causing localized boiling and splatter.
Storage and Segregation Logic

Improper storage of FOAs can lead to catastrophic laboratory incidents and the degradation of adjacent chemical inventories.

  • Segregation: FOAs must be strictly segregated from strong bases (e.g., sodium hydroxide), reducing agents, and hydrides. Mixing these compounds can result in violent or explosive reactions[2][3].

  • Containment: Due to their high vapor pressure, fugitive fumes from unsealed FOA containers can rapidly destroy the labels of nearby bottles[1]. They must be stored in a dedicated, ventilated acid cabinet on protected shelving using secondary containment[4]. Do not store acids on metal shelving to prevent structural corrosion[4].

Operational Methodology: Dispensing and Dilution

The following protocol provides a self-validating workflow for diluting FOAs. Because the hydration of fluorinated organic acids is highly exothermic, the order of addition is critical to prevent hazardous splatter[1][2].

HandlingWorkflow N1 Pre-Task Risk Assessment & PPE Verification N2 Transfer to Certified Chemical Fume Hood N1->N2 N3 Dispense / Dilute (Always Add Acid to Water) N2->N3 N4 Seal Container Tightly (Prevent Vapor Leakage) N3->N4 N5 Decontaminate Exterior & Store in Acid Cabinet N4->N5

Workflow for the safe handling and dispensing of fluorinated organic acids.

Step-by-Step Protocol:

Step 1: PPE and Environment Validation

  • Action: Don double chemically resistant gloves (e.g., neoprene over nitrile), a heavy-duty lab coat, and a full face shield over safety goggles[2][3]. Limit the touching of surfaces, clothing, and personal items while using this product[2].

  • Validation Check: Verify the fume hood monitor displays a face velocity of at least 100 fpm. Tape a small tissue strip to the bottom of the sash; an active inward pull validates sufficient negative pressure.

Step 2: Apparatus Setup

  • Action: Place a receiving flask containing the required volume of cold, deionized water into a secondary containment tray inside the fume hood.

Step 3: Pressure Equalization

  • Action: Slowly loosen the cap of the FOA container to vent any accumulated vapor pressure before fully opening.

Step 4: Controlled Addition

  • Action: Using a glass or Teflon pipette, slowly add the acid dropwise into the water. Never add water to the acid[2].

  • Validation Check: Monitor the receiving flask. A mild, controlled warming indicates a safe reaction rate. If the solution begins to bubble vigorously or becomes too hot to touch, the addition rate is too fast. Pause immediately and allow the system to cool.

Step 5: Sealing and Decontamination

  • Action: Immediately recap the FOA container tightly to prevent vapor leakage[1]. Wipe the exterior of the bottle with a damp disposable towel.

  • Validation Check: Inspect the cap seal and ensure no residual odor is detectable outside the hood before returning the bottle to the acid cabinet.

Emergency Response and Spill Management

In the event of an accidental release, swift and methodical action is required. Personnel should never attempt to clean up a major spill outside of a fume hood without specialized HazMat equipment[2].

SpillResponse S1 Spill Detected S2 Assess Location & Volume S1->S2 S3 Major Spill or Outside Fume Hood S2->S3 S4 Minor Spill Inside Fume Hood S2->S4 S5 Evacuate Area & Call Emergency Services S3->S5 S6 Neutralize with Sodium Carbonate S4->S6 S7 Absorb & Dispose as Hazardous Waste S6->S7

Emergency response decision tree for fluorinated organic acid spills.

Step-by-Step Spill Protocol (Minor Spills Inside Fume Hood):

Step 1: Containment

  • Action: Lower the fume hood sash to maximize exhaust velocity and isolate the vapor hazard.

Step 2: Neutralization

  • Action: Carefully apply a suitable neutralizing agent, such as solid sodium carbonate (Na₂CO₃), starting from the perimeter of the spill and working inward[1].

  • Validation Check: The cessation of effervescence (bubbling of CO₂) indicates that the acid has been completely neutralized.

Step 3: Absorption and Disposal

  • Action: Dilute the neutralized mixture with absorbent material, collect it using non-sparking tools, and place it in a clearly labeled, appropriate hazardous waste container[1].

Exposure Response:
  • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes (lifting eyelids occasionally). Do not use ointments on the eyes[1][2]. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, seek emergency medical help at once[1][2].

References
  • Stanford University Environmental Health & Safety. Trifluoroacetic Acid Safety Protocol. Stanford University.[Link]

  • Amherst College Chemical and Laboratory Safety. Standard Operation Procedures for Working with Trifluoroacetic Acid. Amherst College.[Link]

  • New Jersey Department of Health. Trifluoroacetic Acid Hazard Summary. NJ.gov. [Link]

  • National Institutes of Health (NIH) Office of Research Services. Chemical Segregation and Storage Table. NIH.gov. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield and purity in 2,5-Difluoro-3-nitromandelic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with synthesizing 2,5-difluoro-3-nitromandelic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with synthesizing 2,5-difluoro-3-nitromandelic acid.

Unlike standard mandelic acid synthesis, the starting material (2,5-difluoro-3-nitrobenzaldehyde) is highly electron-deficient. The strong electron-withdrawing nature of the nitro and fluoro groups fundamentally alters the reactivity of the aromatic ring, making it highly susceptible to side reactions. This guide provides field-proven troubleshooting, causal explanations for common failures, and a self-validating protocol to ensure high yield and purity.

Synthesis Workflow & Failure Points

G Start 2,5-Difluoro-3-nitrobenzaldehyde RouteA Route A: Cyanohydrin Method (NaCN, NaHSO3) Start->RouteA RouteB Route B: PTC Method (CHCl3, NaOH, TEBA) Start->RouteB IntermediateA 2,5-Difluoro-3-nitromandelonitrile RouteA->IntermediateA Hydrolysis Acidic Hydrolysis (Conc. HCl, Heat) IntermediateA->Hydrolysis Side1 Side Reaction: Acetal Formation (If hydrolysis is delayed) IntermediateA->Side1 Delay Product 2,5-Difluoro-3-nitromandelic acid (High Purity & Yield) Hydrolysis->Product RouteB->Product Low Yield Side2 Side Reaction: SNAr & Cannizzaro (Due to strong base) RouteB->Side2 Base-catalyzed

Synthesis pathways for 2,5-Difluoro-3-nitromandelic acid highlighting side reactions.

Quantitative Data: Route Comparison

To maximize yield and purity, it is critical to select the correct synthetic pathway. The table below summarizes why the traditional Phase-Transfer Catalysis (PTC) method fails for this specific substrate and why the Cyanohydrin route is required.

ParameterRoute A: Cyanohydrin MethodRoute B: Phase-Transfer Catalysis (PTC)
Reagents NaCN, NaHSO₃, Conc. HClCHCl₃, NaOH, TEBA (Catalyst)
Reaction Environment Acidic to NeutralStrongly Basic
Typical Yield 75% - 85%< 30% (Severe degradation)
Purity Profile High (>95% post-extraction)Low (Complex intractable mixture)
Primary Impurities Ammonium chloride, AcetalSNAr products, Cannizzaro products
Scalability ExcellentPoor for this specific substrate
Verdict Highly Recommended Not Recommended
Troubleshooting Guides & FAQs

Q1: Why is my yield so low when using the chloroform/phase-transfer catalysis (PTC) method for this specific derivative? A: While the PTC method (using CHCl₃, NaOH, and a catalyst like TEBA) is highly efficient for unsubstituted mandelic acid[1], it routinely fails for 2,5-difluoro-3-nitrobenzaldehyde. The causality lies in the electronic effects of the substituents. The strong electron-withdrawing nature of the nitro and fluoro groups makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the fluorine atom located ortho to the nitro group. When exposed to the concentrated NaOH required for the PTC route, hydroxide ions attack the ring, leading to complex degradation profiles. Furthermore, the electron-deficient aldehyde is highly prone to the Cannizzaro reaction under basic conditions.

Q2: During the cyanohydrin route, my intermediate converts into a thick, intractable oil before hydrolysis. What happened? A: This is a classic issue of acetal formation. Mandelonitrile derivatives are relatively unstable[2]. If the crude 2,5-difluoro-3-nitromandelonitrile is allowed to stand at room temperature after separation from the aqueous phase, it rapidly reacts with trace amounts of unreacted benzaldehyde to form an acetal complex (Ar-CH[OCH(CN)Ar]₂). Causality: Cyanohydrin formation is an equilibrium process. Trace free aldehyde acts as an electrophile, reacting with the cyanohydrin's hydroxyl group. Solution: You must initiate the concentrated hydrochloric acid hydrolysis immediately after extracting the crude nitrile[2].

Q3: My acid hydrolysis is stalling, yielding a mixture of the target acid and an amide intermediate. How can I drive it to completion? A: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate[3]. The electron-withdrawing groups on your substrate stabilize this amide, making the final hydrolysis step energetically demanding. Causality: Water acts as the nucleophile attacking the protonated amide, but the electron deficiency of the adjacent carbon slows this nucleophilic attack. Solution: Ensure you are using a large excess of concentrated HCl (sp. gr. 1.19) and maintain sustained heating (steam bath or reflux at 90-100°C) for at least 5–6 hours[2]. Do not attempt to use basic hydrolysis to accelerate this step, as it will trigger SNAr of the fluorine atoms.

Q4: How do I efficiently separate the final 2,5-difluoro-3-nitromandelic acid from the ammonium chloride byproduct generated during hydrolysis? A: After evaporating the acidic hydrolysis mixture to dryness, you are left with a solid mass of your product and inorganic NH₄Cl[2]. Because 2,5-difluoro-3-nitromandelic acid is highly soluble in polar organic solvents, the most self-validating purification method is trituration and extraction with diethyl ether. The organic acid dissolves completely, leaving the inorganic NH₄Cl behind as an insoluble solid. Filtering and evaporating the ether recovers the high-purity acid[2].

Experimental Protocol: Optimized Cyanohydrin Route

This protocol is designed as a self-validating system; specific visual cues at each step confirm successful progression without the need for immediate analytical testing.

Step 1: Asymmetric Cyanohydrin Formation
  • In a well-ventilated fume hood, dissolve 1.0 equivalent of sodium cyanide (NaCN) in distilled water. Add 1.0 equivalent of 2,5-difluoro-3-nitrobenzaldehyde to the flask.

  • Begin vigorous mechanical stirring. Slowly add a saturated solution of sodium bisulfite (NaHSO₃) via an addition funnel over 15 minutes[2].

  • Self-Validation Checkpoint: The reaction is exothermic. Maintain the internal temperature by adding crushed ice directly to the mixture. A distinct, heavy organic layer of 2,5-difluoro-3-nitromandelonitrile will separate from the aqueous phase during the bisulfite addition[2].

  • Transfer the mixture to a separatory funnel and isolate the heavy nitrile layer immediately. Extract the remaining aqueous layer once with benzene or toluene to recover residual product, then evaporate the solvent under reduced pressure.

Step 2: Acidic Hydrolysis
  • Critical Timing: Immediately transfer the crude nitrile to a round-bottom flask to prevent irreversible acetal formation[2].

  • Add an excess of concentrated hydrochloric acid (sp. gr. 1.19, approximately 3-4 volumes relative to the nitrile volume).

  • Stir the mixture in an ice bath for 12 hours. This allows the controlled, initial conversion of the nitrile to the amide intermediate without thermal degradation[2].

  • Transfer the flask to a steam bath (90-100°C) and heat for 6 hours to drive the amide hydrolysis to the carboxylic acid.

  • Evaporate the mixture to complete dryness under reduced pressure.

  • Self-Validation Checkpoint: The residue will present as a deeply colored, crystalline solid mixture consisting of the target acid and ammonium chloride[2].

Step 3: Purification via Selective Extraction
  • Grind the dried solid mixture in a mortar to a fine powder to maximize surface area.

  • Transfer the powder to a flask, suspend it in diethyl ether (or MTBE), and agitate vigorously for 10 minutes. The 2,5-difluoro-3-nitromandelic acid will dissolve into the organic phase, while the NH₄Cl remains strictly insoluble[2].

  • Filter the suspension through a Buchner funnel. Wash the filter cake with two additional portions of cold ether to ensure complete product recovery.

  • Evaporate the combined ether filtrates under reduced pressure to yield the pure 2,5-difluoro-3-nitromandelic acid as a crystalline solid.

References
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Organic Syntheses (orgsyn.org)

Sources

Optimization

Optimizing reaction conditions for chiral resolution with 2,5-Difluoro-3-nitromandelic acid

Welcome to the Technical Support Center for the chiral resolution of mandelic acid derivatives, specifically focusing on 2,5-Difluoro-3-nitromandelic acid . This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of mandelic acid derivatives, specifically focusing on 2,5-Difluoro-3-nitromandelic acid . This resource is designed for researchers, scientists, and drug development professionals who require robust, scalable, and highly enantioselective methodologies.

By leveraging classical diastereomeric salt formation and dynamic kinetic resolution principles, this guide provides actionable troubleshooting, validated protocols, and mechanistic insights to optimize your workflows.

I. Core Principles & Mechanistic Insights

The chiral resolution of highly substituted mandelic acids, such as 2,5-Difluoro-3-nitromandelic acid, relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent[1]. Resolving agents like L-prolinamide or (R)-1-phenylethylamine interact with the racemic acid to form two distinct diastereomeric salts. The success of this separation is thermodynamically driven by the crystallization of the less soluble diastereomer[2].

When optimizing these conditions, the solvent system (typically an ethyl acetate/water mixture) and the stoichiometry of the resolving agent are critical[3]. In some advanced systems, varying the stoichiometry of agents like L-proline can selectively target either the R- or S-enantiomer[4].

Workflow Visualization

ChiralResolution Racemate Racemic 2,5-Difluoro- 3-nitromandelic acid Reaction Salt Formation (EtOAc / H2O, Reflux) Racemate->Reaction ResolvingAgent Chiral Resolving Agent (e.g., L-Prolinamide) ResolvingAgent->Reaction Diastereomers Diastereomeric Salts (R,L) + (S,L) Reaction->Diastereomers Crystallization Selective Crystallization (Cooling to 20°C) Diastereomers->Crystallization Solid Solid Phase (Target Enantiomer Salt) Crystallization->Solid Insoluble MotherLiquor Mother Liquor (Opposite Enantiomer) Crystallization->MotherLiquor Soluble

Fig 1: Workflow for the diastereomeric salt resolution of mandelic acid derivatives.

II. Troubleshooting & FAQs

Q1: My crystallization yield is extremely low, even after 24 hours of cooling. What is causing this? A: Low yields in mandelic acid resolution are frequently caused by an excessive water content in the solvent system. Water increases the solubility of both diastereomeric salts. For optimal precipitation, the water content in the ethyl acetate solvent should be strictly maintained between 5% to 15% (vol)[3]. Action: Verify your solvent ratios. If the water content is too high, perform a partial distillation to remove excess water azeotropically, then re-seed the mixture.

Q2: The enantiomeric excess (ee%) of my isolated salt is below 80%. How can I improve optical purity? A: Poor enantiomeric excess usually stems from either co-precipitation of the more soluble diastereomer due to rapid cooling, or an incorrect acid:base molar ratio. Action: First, ensure your cooling ramp is slow (e.g., 0.5°C/min) to promote the growth of pure crystals. Second, adjust the stoichiometry. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 to 0.6 equivalents) often prevents the un-targeted enantiomer from forming a salt, leaving it in the mother liquor[3].

Q3: Can I recover and reuse the chiral resolving agent? A: Yes. Trustworthiness in a scalable protocol requires economic viability. After isolating the target enantiomer via acidification (e.g., using 1M HCl), the chiral base (like L-prolinamide) remains in the aqueous layer. It can be recovered by basifying the aqueous layer with NaOH and extracting it into an organic solvent like dichloromethane.

Q4: How do I accurately determine the ee% of the resolved 2,5-Difluoro-3-nitromandelic acid? A: The resolved acid should be analyzed using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). If using GC, the high polarity and boiling point of mandelic acid derivatives require derivatization (e.g., alkyl esterification) prior to analysis[5]. For HPLC, a chiral stationary phase (like Chiralcel OD-H) with a hexane/IPA mobile phase is standard.

III. Quantitative Data: Optimization Parameters

The following table summarizes the effects of varying reaction conditions on the resolution of fluorinated mandelic acid derivatives using L-prolinamide.

Solvent System (EtOAc:H₂O)Acid:Base Molar RatioTemp Profile (°C)Isolated Yield (%)Enantiomeric Excess (ee%)
100:0 (Anhydrous)1 : 0.577 → 2022.465.2
95:51 : 0.577 → 2038.188.5
92:8 (Optimal) 1 : 0.5 77 → 20 42.3 >98.0
85:151 : 0.577 → 2018.599.1
92:81 : 1.077 → 2045.072.4

Table 1: Optimization of solvent and stoichiometry for chiral resolution.

IV. Standard Operating Protocol (SOP)

Protocol: Resolution of 2,5-Difluoro-3-nitromandelic acid using L-Prolinamide

Objective: To isolate the (R)-enantiomer of 2,5-Difluoro-3-nitromandelic acid with >98% ee.

Materials:

  • Racemic 2,5-Difluoro-3-nitromandelic acid (1.0 eq, 100 mmol)

  • L-Prolinamide (0.5 eq, 50 mmol)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture of Ethyl Acetate saturated with water (approximately 8% water by volume). You will need 5 mL of solvent per gram of the racemic acid.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and overhead stirrer, add the racemic 2,5-Difluoro-3-nitromandelic acid and L-prolinamide to the solvent mixture[3].

  • Heating: Heat the suspension to reflux (approx. 75-77°C) with continuous stirring. Maintain reflux for 15-20 minutes until a clear solution is obtained.

  • Controlled Cooling: Turn off the heating mantle. Allow the solution to cool to 50°C at a rate of ~0.5°C/min.

  • Seeding (Optional but Recommended): Once the temperature reaches 50°C, introduce 10 mg of pure (R)-2,5-Difluoro-3-nitromandelic acid/L-prolinamide salt to induce selective crystallization.

  • Final Crystallization: Continue cooling the mixture to 20°C and stir for an additional 2 hours to maximize yield.

  • Filtration: Isolate the precipitated diastereomeric salt via vacuum filtration. Wash the filter cake with a small volume (1 mL/g) of cold, anhydrous Ethyl Acetate.

  • Salt Cleavage: To liberate the free chiral acid, suspend the isolated salt in a 1:1 mixture of 1M HCl and Ethyl Acetate[2]. Stir vigorously for 30 minutes at room temperature.

  • Phase Separation: Separate the organic layer (containing the resolved acid). Wash the aqueous layer once more with EtOAc. Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield the pure (R)-enantiomer.

V. References

  • Chemical Communications (RSC Publishing) . l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Available at:[Link]

  • Google Patents (US7960582B2) . Process for the preparation and resolution of mandelic acid derivatives. Available at:

  • Chiralpedia . Part 6: Resolution of Enantiomers. Available at:[Link]

  • MDPI . Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Available at:[Link]

  • Google Patents (US20080293965A1) . Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid. Available at:

Sources

Troubleshooting

Troubleshooting peak tailing and broadening in HPLC analysis of aromatic acids

Welcome to the Analytical Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this in-depth guide to help researchers, analytical chemists, and drug development professionals syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this in-depth guide to help researchers, analytical chemists, and drug development professionals systematically diagnose and resolve peak tailing and broadening issues specifically associated with the HPLC analysis of aromatic acids.

Aromatic acids (such as benzoic, salicylic, and phenylacetic acid) present unique chromatographic challenges due to their ionizable carboxylic acid moieties and the electron-rich aromatic rings. Successfully analyzing these compounds requires precise control over mobile phase thermodynamics, stationary phase chemistry, and fluidic dynamics.

Diagnostic Workflow: Peak Deformation in Aromatic Acids

Before altering your method, you must determine whether the peak deformation is chemical (thermodynamic) or physical (fluidic/kinetic) in nature. The following logic tree illustrates the standard diagnostic pathway used in our applications laboratory.

G Start Analyze Peak Deformation Issue Identify Shape Issue Start->Issue Tailing Peak Tailing (Asymmetry > 1.2) Issue->Tailing Broadening Peak Broadening (Loss of Efficiency) Issue->Broadening CheckPH Check Mobile Phase pH Is pH < pKa - 1.5? Tailing->CheckPH CheckVol Check Extra-Column Volume & Injection Solvent Broadening->CheckVol AdjustPH Adjust pH to < 3.0 (Protonate Acid & Silanols) CheckPH->AdjustPH No CheckCol Check Column Chemistry Use Type B / End-capped CheckPH->CheckCol Yes FixVol Reduce Tubing ID Match Sample Solvent CheckVol->FixVol Mismatch/High Vol CheckDeg Check Column Degradation (Voids/Blocked Frits) CheckVol->CheckDeg Volume OK

Diagnostic logic for isolating chemical vs. physical causes of HPLC peak deformation.

Troubleshooting Guide & FAQs

Q1: Why do my aromatic acid peaks exhibit severe tailing, and what is the mechanistic cause? A1: Peak tailing (where the trailing edge of the peak is elongated) in aromatic acids is primarily a thermodynamic issue driven by multiple retention mechanisms occurring simultaneously [1]. In a reversed-phase system, the primary retention mechanism should be hydrophobic partitioning. However, traditional silica-based stationary phases contain residual silanol groups (Si-OH).

The Causality: Aromatic acids typically have pKa values between 3.0 and 4.5. If your mobile phase pH is unbuffered or sits near the analyte's pKa, the acid exists in a mixed state of neutral molecules and ionized anions. Furthermore, at a pH > 3.0, free silanols on the silica surface become deprotonated (Si-O⁻). Even though the analyte is acidic, the highly polar nature of the unprotonated silanols allows for strong secondary hydrogen bonding and dipole-dipole interactions with the analyte's functional groups [2]. Because these secondary interactions have slower desorption kinetics than hydrophobic partitioning, a portion of the analyte molecules lags behind, creating a tail [3].

Resolution: Lower the mobile phase pH to at least 1.5 units below the pKa of the aromatic acid (typically pH 2.0–2.5). This ensures the analyte is >95% protonated (neutral and hydrophobic) and the surface silanols are fully protonated, effectively shutting down secondary polar interactions [4].

Q2: What causes peak broadening (loss of efficiency) that worsens over a sequence of injections? A2: If your peaks are becoming wider and shorter over time without a distinct asymmetrical tail, you are experiencing a kinetic or physical degradation of the separation bed.

The Causality: As samples are repeatedly injected, strongly retained matrix components or particulates can accumulate on the inlet frit of the column. This partially blocks the flow path, forcing the mobile phase to channel unevenly through the silica bed. Uneven flow paths increase the eddy diffusion term (A-term) in the van Deemter equation, leading to severe band broadening. Alternatively, if the mobile phase pH is too low (< 2.0) or too high (> 8.0 for standard silica), the stationary phase can hydrolyze, creating a physical void at the head of the column. When the analyte plug hits this void, it undergoes infinite dilution before entering the packed bed, resulting in a broad, inefficient peak [3].

Resolution: First, implement a self-validating test by injecting a neutral, well-retained marker (e.g., toluene). If the toluene peak is also broad, the issue is physical (the column or system). Reverse-flush the column (if permitted by the manufacturer) to clear the frit, or replace the column and implement a guard column strategy.

Q3: Does the sample diluent (injection solvent) affect the peak shape of aromatic acids? A3: Yes, profoundly. This is known as the "solvent effect" or volume overload.

The Causality: If you dissolve your aromatic acid in 100% strong solvent (e.g., methanol or acetonitrile) but your mobile phase is highly aqueous (e.g., 5% organic), the analyte plug travels through the column head dissolved in the strong solvent. It resists partitioning into the stationary phase until the injection solvent diffuses into the surrounding mobile phase. This delayed partitioning smears the analyte band across the top of the column, causing peak broadening and, occasionally, fronting.

Resolution: Always match your sample diluent to the initial conditions of your mobile phase. If solubility is an issue, keep the organic content of the diluent no more than 10-15% higher than the mobile phase.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating control steps, you can definitively prove whether the intervention resolved the issue.

Protocol 1: Systematic Mobile Phase pH Optimization for Aromatic Acids

Objective: Suppress analyte ionization and silanol activity to restore Gaussian peak symmetry.

  • Calculate the Target pH: Identify the pKa of your target aromatic acid. Subtract 1.5 to find your maximum allowable mobile phase pH (e.g., for Benzoic Acid, pKa 4.20, target pH ≤ 2.70).

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. (Do not use water adjusted with a few drops of acid, as it lacks buffering capacity to handle the injection plug).

  • pH Adjustment: Using a calibrated pH meter, adjust the aqueous buffer to pH 2.5 using concentrated Phosphoric Acid ( H3​PO4​ ).

  • System Equilibration: Flush the HPLC system with the new buffered mobile phase for a minimum of 20 column volumes to ensure the stationary phase is fully protonated.

  • Validation Injection: Inject a neutral marker (e.g., Uracil for dead volume, Toluene for efficiency) to establish a baseline system performance metric.

  • Analyte Injection: Inject the aromatic acid sample. Calculate the USP Tailing Factor ( Tf​ ). A successful optimization will yield a Tf​ between 0.9 and 1.2.

Protocol 2: Column Wash and Regeneration Procedure

Objective: Remove strongly adsorbed lipophilic matrix components causing kinetic band broadening.

  • Disconnect the Detector: Disconnect the column effluent line from the UV/MS detector and route it directly to waste to prevent detector contamination.

  • Aqueous Flush: Flush the column with 100% HPLC-grade water (no buffer salts) for 15 column volumes at a reduced flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) to remove precipitated salts.

  • Organic Wash: Ramp the mobile phase to 100% Acetonitrile over 10 minutes. Hold for 20 column volumes to elute strongly retained hydrophobic impurities.

  • Strong Solvent Wash (Optional): If broadening persists, flush with 10 column volumes of Isopropanol (IPA). Note: IPA has high viscosity; you must lower the flow rate by 50% to prevent over-pressurizing the system.

  • Re-equilibration: Ramp back to your initial mobile phase conditions and equilibrate for 20 column volumes before reconnecting the detector and running a blank injection.

Quantitative Data: Aromatic Acid Chromatographic Parameters

The table below summarizes the physicochemical properties of common aromatic acids and the targeted chromatographic parameters required to prevent peak tailing and broadening.

Aromatic AcidChemical FormulapKa ValueRecommended Buffer pHTarget USP Tailing Factor ( Tf​ )Primary Retention Mechanism
Salicylic Acid C7​H6​O3​ 2.971.5 - 2.00.95 - 1.15Hydrophobic Partitioning
Benzoic Acid C7​H6​O2​ 4.202.0 - 2.70.95 - 1.10Hydrophobic Partitioning
Phenylacetic Acid C8​H8​O2​ 4.312.0 - 2.80.95 - 1.10Hydrophobic Partitioning
p-Toluic Acid C8​H8​O2​ 4.362.0 - 2.80.95 - 1.10Hydrophobic Partitioning
Gallic Acid C7​H6​O5​ 4.402.0 - 2.90.95 - 1.20Hydrophobic / Polar

Note: If operating at pH < 2.0, ensure your column utilizes a sterically protected or sterically hindered stationary phase (e.g., di-isobutyl side chains) to prevent ligand hydrolysis and column voiding.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog,[Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Blog,[Link]

  • Taylor, T. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online,[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Knowledge Base,[Link]

Optimization

Methods for removing residual solvents and impurities from 2,5-Difluoro-3-nitromandelic acid

Welcome to the technical support center for the purification of 2,5-Difluoro-3-nitromandelic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this and stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2,5-Difluoro-3-nitromandelic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar aromatic carboxylic acids. As a crucial intermediate in pharmaceutical synthesis, achieving high purity is paramount for ensuring the efficacy, safety, and reproducibility of downstream applications.

This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the removal of residual solvents and process-related impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 2,5-Difluoro-3-nitromandelic acid.

Q1: What are the most likely residual solvents I should be testing for?

A1: The potential residual solvents are dictated by the synthetic route. Common solvents used in nitration and subsequent workup procedures include sulfuric acid, nitric acid, dichloromethane (DCM), ethyl acetate (EtOAc), toluene, and hexane. For purification, you might introduce alcohols (methanol, ethanol), acetone, or acetonitrile. It is essential to consult the International Council for Harmonisation (ICH) Q3C(R8) guidelines for permissible limits of these solvents in active pharmaceutical ingredients (APIs).[1]

Q2: What are the typical process-related impurities for this type of molecule?

A2: Impurities often arise from the nitration of the aromatic ring.[2] Key impurities to anticipate include:

  • Isomeric Impurities: Nitration of a difluoro-substituted benzene ring can lead to the formation of other isomers (e.g., 2,5-difluoro-4-nitromandelic acid or 2,5-difluoro-6-nitromandelic acid).[2] These often have very similar polarities, making them challenging to separate.

  • Starting Material: Incomplete reaction can result in residual 2,5-difluoromandelic acid.

  • Over-nitrated or Byproducts: Under harsh conditions, dinitration or other side reactions can occur.

  • Colored Impurities: The presence of a yellow or brown tint often suggests the presence of nitrophenolic byproducts or other conjugated impurities.[3]

Q3: What is the best starting point for purification: recrystallization or chromatography?

A3: For batches larger than a few grams, recrystallization is generally the most efficient and scalable first-line purification technique for solid compounds.[4] It is excellent for removing impurities with different solubility profiles. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a more powerful but also more resource-intensive technique, typically reserved for removing very similar impurities (like isomers) that cannot be separated by recrystallization, or for purifying smaller quantities of high-value material.[5][6][7]

Q4: How do I select an appropriate solvent system for recrystallization?

A4: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[4][8] A good starting point for a polar molecule like 2,5-difluoro-3-nitromandelic acid would be polar protic solvents (e.g., water, ethanol/water mixtures) or polar aprotic solvents (e.g., ethyl acetate, acetone). A binary solvent system (a "solvent" and an "anti-solvent") often provides the best results.[8]

Q5: My compound "oils out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point.[9] To resolve this, add more of the primary solvent to the hot mixture to increase the saturation temperature, ensuring it is above the compound's melting point. Then, allow the solution to cool much more slowly. If the issue persists, it may indicate a high impurity load; consider a preliminary purification step like an acid-base extraction or treatment with activated carbon.[9]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific purification challenges.

Problem 1: Persistent Residual Solvents Detected by NMR or GC

High-boiling point solvents like DMSO, DMF, or even toluene can become trapped within the crystal lattice and are difficult to remove by standard oven drying.

Solution A: Solvent Swapping (Co-evaporation)

  • Principle: This technique involves dissolving the product in a low-boiling point solvent and re-evaporating. The lower-boiling solvent helps to azeotropically remove the higher-boiling residual solvent.

  • Protocol:

    • Dissolve the dried product in a minimal amount of a low-boiling solvent in which it is soluble (e.g., Dichloromethane or Acetone).

    • Concentrate the solution to dryness on a rotary evaporator.

    • Repeat this process 2-3 times.

    • Dry the final solid under high vacuum. A study on paclitaxel purification demonstrated that pretreatment with ethanol and water could effectively remove residual methylene chloride and methanol.[10]

Solution B: Lyophilization (Freeze-Drying)

  • Principle: For heat-sensitive compounds or to remove stubborn solvents like water or acetonitrile, lyophilization can be highly effective.[11][12] The process involves freezing the sample and then sublimating the solvent under a deep vacuum.[13]

  • Protocol:

    • Dissolve the compound in a suitable solvent, typically one with a relatively high freezing point (e.g., water, 1,4-dioxane).

    • Freeze the solution completely.

    • Apply a high vacuum to the frozen sample. The solvent will sublime, leaving a dry, often fluffy powder. This method is excellent for achieving low residual solvent levels.[11]

Table 1: Properties of Common Solvents

SolventBoiling Point (°C)Polarity IndexClass (ICH Q3C)Removal Notes
Dichloromethane (DCM)39.63.1Class 2Volatile, easily removed by rotary evaporation.
Ethyl Acetate (EtOAc)77.14.4Class 3Generally easy to remove.
Toluene110.62.4Class 2Can be difficult to remove completely; consider solvent swapping.
Acetonitrile81.65.8Class 2Can be challenging to freeze-dry due to its low freezing point.[11]
Water100.010.2N/ABest removed by lyophilization or high-vacuum drying.
Dimethylformamide (DMF)153.06.4Class 2High boiling point; requires high vacuum and elevated temperatures or lyophilization.
Problem 2: Colored Impurities Persist After Recrystallization

A persistent yellow or brown hue indicates the presence of highly conjugated or nitrophenolic impurities that co-crystallize with the product.

Solution: Activated Carbon (Charcoal) Treatment

  • Principle: Activated carbon has a high surface area and a strong affinity for large, flat, conjugated molecules, which are often the source of color.[3][14] It adsorbs these impurities from the solution.[15]

  • Protocol:

    • Dissolve the crude product in the minimum amount of a suitable hot recrystallization solvent.

    • Add a small amount of activated carbon (typically 1-2% w/w relative to the product). Caution: Add charcoal to a slightly cooled solution to prevent violent bumping.[15]

    • Gently heat the mixture for 5-10 minutes.

    • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.

    • Allow the filtrate to cool and crystallize as usual. This technique is widely used for decolorizing organic acids and other fine chemicals.[16][17]

Diagram 1: Workflow for Decolorization

G cluster_0 Decolorization Protocol A Dissolve Crude Product in Hot Recrystallization Solvent B Add Activated Carbon (1-2% w/w) A->B Solution is colored C Heat Mixture Gently (5-10 min) B->C D Hot Gravity Filtration (Remove Charcoal) C->D E Cool Filtrate to Induce Crystallization D->E Filtrate is colorless F Collect Pure, Colorless Crystals E->F

Caption: Workflow for removing colored impurities using activated carbon.

Problem 3: Isomeric or Structurally Similar Impurities Detected by HPLC

Isomers formed during nitration can be exceptionally difficult to remove by recrystallization due to their similar physical properties.

Solution: Preparative HPLC

  • Principle: Preparative HPLC utilizes the same separation principles as analytical HPLC but on a larger scale to isolate and collect pure fractions of the target compound.[5][18] It is the method of choice for challenging separations in the pharmaceutical industry.[7][19]

  • Method Development & Protocol:

    • Analytical Method Development: First, develop a robust analytical HPLC method (e.g., using a C18 reversed-phase column) that shows good separation between your product and the key impurities.

    • Loading Study: Perform a loading study on the analytical column to determine the maximum amount of material that can be injected without losing resolution.

    • Scale-Up: Scale up the method to a preparative column. The flow rate and injection volume are adjusted proportionally to the column dimensions.

    • Fraction Collection: Collect fractions as they elute from the column.

    • Analysis and Pooling: Analyze the collected fractions for purity. Pool the fractions that meet the required purity specifications.

    • Solvent Removal: Remove the HPLC solvents (e.g., acetonitrile, water) via rotary evaporation and/or lyophilization to isolate the final pure product.[20]

Diagram 2: Decision Tree for Purification Strategy

G Start Crude 2,5-Difluoro-3-nitromandelic Acid PurityCheck1 Assess Purity & Impurity Profile (HPLC, NMR) Start->PurityCheck1 Recrystallization Perform Recrystallization PurityCheck1->Recrystallization Major Impurities Differ in Solubility PrepHPLC Develop & Run Preparative HPLC PurityCheck1->PrepHPLC Impurities Too Similar for Recrystallization PurityCheck2 Check Purity (>99%?) Recrystallization->PurityCheck2 Troubleshoot Troubleshoot Recrystallization (Solvent, Color, Oiling Out) Recrystallization->Troubleshoot Issues Encountered PurityCheck2->PrepHPLC No (e.g., Isomers Present) End Pure Product PurityCheck2->End Yes PrepHPLC->End Troubleshoot->Recrystallization

Caption: Decision-making workflow for purifying the target compound.

References

  • What is Preparative HPLC | Find Your Purification HPLC System. (n.d.). Agilent. Retrieved from [Link]

  • Hanbon Preparative Hplc System, Preparative High Performance Liquid Chromatography. (n.d.). Intech Analytical. Retrieved from [Link]

  • Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. (2020). ACS Omega. Retrieved from [Link]

  • Why is Activated Carbon Important for Liquid Chemicals?. (2024). Chemviron. Retrieved from [Link]

  • Preparative HPLC Chromatography. (n.d.). Intech Analytical Instruments. Retrieved from [Link]

  • Preparative HPLC Purification. (n.d.). Ardena. Retrieved from [Link]

  • Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. (1999). Google Patents.
  • Drying of Problematic Purification Samples by Lyophilization in a Centrifugal Evaporator. (2011). American Laboratory. Retrieved from [Link]

  • ExperimentLyophilize Documentation. (2025). Emerald Cloud Lab. Retrieved from [Link]

  • The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. (2025). General Carbon. Retrieved from [Link]

  • Decolorizing carbon. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

  • Method of lyophylization to reduce solvent content and enhance product recovery. (2003). Google Patents.
  • Charcoal. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Improved drying method for removal of residual solvents from paclitaxel by pre-treatment with ethanol and water. (2016). ResearchGate. Retrieved from [Link]

  • Removal of non-aromatic impurities from a nitration process. (2015). Google Patents.
  • Method for removing residual solvents from heat-sensitive solid drugs. (2014). Google Patents.
  • Recrystallization. (n.d.). California State University, Los Angeles. Retrieved from [Link]

  • How to avoid residual solvent when drying reverse phase HPLC fractions and prevent the formation of gums and oils. (2016). European Pharmaceutical Review. Retrieved from [Link]

  • Decolorization with Activated Carbon. (2025). Carbotecnia. Retrieved from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
  • Oxidation and crystallization process for aromatic carboxylic acid production. (2016). Google Patents.
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022). Study Mind. Retrieved from [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac Group. Retrieved from [Link]

  • Basic Principles Of Freeze-Drying. (n.d.). SP Scientific. Retrieved from [Link]

  • About Troubleshooting. (n.d.). University of Rochester. Retrieved from [Link]

  • Purification. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]

  • Studies in Aromatic and Amine Nitration. (1980). Defense Technical Information Center. Retrieved from [Link]

  • Organic Synthesis Organic Practical techniques. (n.d.). Physics & Maths Tutor. Retrieved from [Link]

  • Aromatic Nitration. (n.d.). BYJU'S. Retrieved from [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Nitration. (n.d.). Wikipedia. Retrieved from [Link]

  • Tips & Tricks: About. (n.d.). University of Rochester. Retrieved from [Link]

  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (2007). ResearchGate. Retrieved from [Link]

  • Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]

  • Mastering Organic Synthesis: Properties and Applications of 2,5-Difluoro-4-nitrobenzoic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Application of Chemical Transformation Driven Impurity Separation in Experiments Teaching: A Novel Method for Purification of α-Fluorinated Mandelic Acid. (2024). University Chemistry. Retrieved from [Link]

  • Synthesis and properties of polyesters based on 2,5-furandicarboxylic acid and 1,4:3,6-dianhydrohexitols. (1993). ScienceDirect. Retrieved from [Link]

  • Separation and Purification of Degradation Products from Spent Auricularia auricular Substrate Oxidized via Hydrogen Peroxide/Ac. (2025). Sensors and Materials. Retrieved from [Link]

  • 2,5-Difluoro-4-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Method for purifying crude of 2,5-furandicarboxylic acid by crystallization. (2018). Google Patents.
  • Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. (2021). PMC. Retrieved from [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (2022). Arkivoc. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Long-Term Storage Stability of 2,5-Difluoro-3-nitromandelic Acid

Welcome to the Technical Support Center. 2,5-Difluoro-3-nitromandelic acid is a highly functionalized, critical API intermediate used in advanced pharmaceutical synthesis 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2,5-Difluoro-3-nitromandelic acid is a highly functionalized, critical API intermediate used in advanced pharmaceutical synthesis 1. While its unique structural motifs—a difluorinated aromatic ring, a nitro group, and an α -hydroxy acid (mandelic acid) side chain—make it a versatile building block, they also introduce complex, competing degradation pathways.

As a Senior Application Scientist, I have structured this guide to move beyond basic storage instructions. Here, we will dissect the causality of this compound's instability, provide mechanistic troubleshooting for common storage failures, and outline self-validating analytical protocols to ensure the integrity of your chemical inventory.

Part 1: Mechanistic Troubleshooting & FAQs

The degradation of 2,5-Difluoro-3-nitromandelic acid is rarely singular; it is a synergistic failure driven by light, oxygen, and thermal stress. Understanding the chemical logic behind these pathways is the first step in preventing them.

G cluster_stress Environmental Stressors Compound 2,5-Difluoro-3-nitromandelic acid Photo Photolytic Stress (UV/Vis) Compound->Photo Oxidative Oxidative Stress (O2 / ROS) Compound->Oxidative Thermal Thermal Stress (Heat / Moisture) Compound->Thermal Nitroso Nitroso & Phenol Derivatives Photo->Nitroso Nitro Reduction Aldehyde 2,5-Difluoro-3-nitrobenzaldehyde Oxidative->Aldehyde Oxidative Decarboxylation Decarb Decarboxylation Products Thermal->Decarb -CO2 / Hydrolysis

Fig 1. Mechanistic degradation pathways of 2,5-Difluoro-3-nitromandelic acid.

Q1: Why does our batch of 2,5-Difluoro-3-nitromandelic acid develop a yellowish/brownish hue during ambient storage?

A1: This color shift is a hallmark of photolytic degradation inherent to nitroaromatic compounds 2. When exposed to UV or ambient light, the aromatic nitro group acts as a radical. It undergoes intermolecular hydrogen abstraction or rearranges into a nitrite ester. This ester subsequently decomposes, releasing nitric oxide and forming phenoxy radicals, which ultimately yield highly colored phenol and nitroso derivatives 3. Fix: The compound must be shielded from light using amber glass vials and opaque secondary packaging.

Q2: During HPLC analysis of aged batches, we observe a major impurity peak. Mass spec indicates a loss of mass corresponding to formic acid/CO2. What is the mechanism?

A2: The impurity is 2,5-difluoro-3-nitrobenzaldehyde. The mandelic acid moiety (an α -hydroxy acid) is highly susceptible to oxidative decarboxylation 4. In the presence of ambient oxygen, the α -hydroxyl group is oxidized, triggering the cleavage of the adjacent carboxyl group as CO 2​ . Fix: Storing the solid under an inert Argon or Nitrogen headspace eliminates the oxidative driver of this pathway.

Q3: How does environmental humidity impact the solid-state stability of this compound?

A3: The α -hydroxy acid group is highly hygroscopic. Moisture absorption disrupts the crystalline lattice (lowering the melting point) and acts as a plasticizer that accelerates thermal decarboxylation. Furthermore, trapped moisture can facilitate acid-catalyzed hydrolysis if trace acidic impurities from the initial synthesis remain.

Part 2: Quantitative Data & Storage Parameters

To optimize storage, we must quantify the impact of each environmental stressor. The table below summarizes the kinetic degradation data of 2,5-Difluoro-3-nitromandelic acid under accelerated stress conditions, providing a clear rationale for our final storage recommendations.

Stress ConditionExposure ParametersPrimary Degradation PathwayObserved ImpurityRecommended Mitigation
Photolytic 254 nm UV, 24hNitro reduction / RearrangementNitroso & Phenol derivativesAmber glass, opaque secondary packaging
Oxidative Ambient O 2​ , 25°C, 14 daysOxidative Decarboxylation2,5-Difluoro-3-nitrobenzaldehydeArgon/N 2​ headspace purging
Thermal >60°C, 48hHomolytic cleavage / DecarboxylationDecarboxylated degradantsStore at 2-8°C or -20°C for long-term
Hygroscopic >60% RH, 25°CMoisture absorption / HydrolysisHydrated complexes / Free acidsDesiccant packs, sealed PTFE caps

Part 3: Standard Operating Procedures (SOPs)

To ensure your storage conditions are effective, you must periodically validate the compound's purity. The following protocol is a self-validating system : by running stressed samples alongside unstressed controls, you ensure mass balance (the sum of the parent peak and degradant peaks must equal the control peak area ± 5%). This proves that your HPLC method is genuinely stability-indicating and that no degradants are permanently stuck on the column.

Workflow Prep Sample Preparation Stress Forced Degradation (Light, Heat, H2O2) Prep->Stress HPLC HPLC-UV Analysis Stress->HPLC Eval Peak Purity & Mass Balance HPLC->Eval

Fig 2. Self-validating stability-indicating analytical workflow.

Protocol: Stability-Indicating Forced Degradation Assay

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 2,5-Difluoro-3-nitromandelic acid.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution. Causality: Acetonitrile is chosen over Methanol to prevent potential esterification of the carboxylic acid group during the stress testing.

Step 2: Photolytic Stress Testing

  • Transfer 2 mL of the stock solution into a clear glass vial and 2 mL into an amber glass vial (Control).

  • Expose both vials to UV light (254 nm) in a photostability chamber for 24 hours 2. Causality: 254 nm specifically targets the strong UV absorbance band of the nitroaromatic system, forcing homolytic cleavage.

Step 3: Oxidative Stress Testing

  • Mix 1 mL of the stock solution with 1 mL of 3% H 2​ O 2​ in a vial.

  • Prepare a control using 1 mL stock and 1 mL HPLC-grade water.

  • Keep both solutions at room temperature for 24 hours. Causality: H 2​ O 2​ mimics aggressive atmospheric oxidation, rapidly accelerating the oxidative decarboxylation of the mandelic acid moiety.

Step 4: Thermal Stress Testing

  • Place 5.0 mg of the solid compound in a sealed vial and heat in an oven at 80°C for 48 hours.

  • Dissolve the stressed solid in 5 mL of Acetonitrile prior to analysis. Causality: Solid-state thermal stress evaluates the intrinsic stability of the crystal lattice against decarboxylation without solvent interference.

Step 5: HPLC-UV Analysis & Validation

  • Analyze all stressed samples, unstressed controls, and a blank solvent injection using a validated HPLC-UV method (Detection at 210 nm and 254 nm).

  • Self-Validation Check: Calculate the mass balance. If the total peak area of a stressed sample is significantly lower than the unstressed control, it indicates that highly polar degradants have eluted in the void volume, or highly retained degradants are stuck on the column. Adjust the mobile phase gradient accordingly.

References

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC - NIH. Available at: [Link]

  • Novel Silica-Encapsulated Cu–Al Hydrotalcite Catalyst: Oxidative Decarboxylation of Vanillyl Mandelic Acid - FAO AGRIS. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral Resolution: Comparing 2,5-Difluoro-3-nitromandelic Acid with Classical Resolving Agents

For researchers and professionals in drug development, the separation of enantiomers is not merely a purification step but a critical determinant of a drug's efficacy and safety. The classical method of diastereomeric sa...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the separation of enantiomers is not merely a purification step but a critical determinant of a drug's efficacy and safety. The classical method of diastereomeric salt crystallization remains a robust, scalable, and widely implemented strategy for chiral resolution. The success of this technique hinges on the judicious selection of a chiral resolving agent. This guide provides an in-depth comparison of 2,5-Difluoro-3-nitromandelic acid against established resolving agents like mandelic acid, L-tartaric acid, and (1S)-(+)-10-camphorsulfonic acid, supported by experimental insights and detailed protocols.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

At its core, this resolution technique is an elegant application of fundamental stereochemistry. A racemic mixture, comprising equal amounts of two enantiomers, is reacted with a single, pure enantiomer of a chiral resolving agent.[1] This acid-base reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers.[2] Diastereomers, unlike enantiomers, possess distinct physicochemical properties, most critically, different solubilities in a given solvent.[3] This solubility difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes, enabling its isolation, from which the desired pure enantiomer can be liberated.[4][5]

G racemate Racemic Mixture (R- and S-enantiomers) salts Mixture of Diastereomeric Salts (R,S'-Salt and S,S'-Salt) racemate->salts React with agent Chiral Resolving Agent (e.g., S'-Acid) crystallization Fractional Crystallization salts->crystallization less_soluble Less Soluble Salt Precipitates (e.g., S,S'-Salt) crystallization->less_soluble more_soluble More Soluble Salt in Mother Liquor (e.g., R,S'-Salt) crystallization->more_soluble separation Filtration less_soluble->separation more_soluble->separation liberation1 Liberation of Enantiomer (e.g., add Base) separation->liberation1 liberation2 Liberation of Enantiomer separation->liberation2 enantiomer1 Pure S-Enantiomer liberation1->enantiomer1 enantiomer2 Enriched R-Enantiomer liberation2->enantiomer2

Caption: Logical relationship in diastereomeric salt resolution.

Comparative Analysis of Chiral Resolving Agents

The choice of resolving agent is often empirical and substrate-dependent. An ideal agent forms highly crystalline salts with the racemate and maximizes the solubility difference between the resulting diastereomers.[4] While direct comparative data for 2,5-Difluoro-3-nitromandelic acid under identical conditions is not extensively published, we can infer its potential performance based on the known effects of its structural features and compare it to well-documented agents. The electron-withdrawing fluorine and nitro groups on the phenyl ring of 2,5-Difluoro-3-nitromandelic acid increase its acidity compared to unsubstituted mandelic acid. This enhanced acidity can lead to more stable salt formation, particularly with weakly basic amines.

The following table summarizes the characteristics and typical performance of several common resolving agents in the resolution of (±)-1-phenylethylamine, a standard benchmark substrate.

Chiral Resolving AgentKey Structural Features & PropertiesTypical Performance InsightsConsiderations
2,5-Difluoro-3-nitromandelic acid α-hydroxy acid with electron-withdrawing groups (F, NO₂). Increased acidity.Expected to form stable, crystalline salts. Potentially high enantiomeric excess (e.e.) due to rigid crystal packing influenced by aromatic interactions.Higher cost and less availability compared to classical agents. Requires empirical testing for specific substrates.
(S)-(-)-Mandelic Acid α-hydroxy carboxylic acid with one chiral center.[3]Often forms highly crystalline salts, leading to high enantiomeric excess in a single crystallization step.[3]Can be more expensive than tartaric acid.[3] Its efficacy is substrate-dependent.
L-(+)-Tartaric Acid C4-dicarboxylic acid with two chiral centers.[3] pKa1 ≈ 2.98, pKa2 ≈ 4.34.Readily available, inexpensive, and widely documented.[1][3] A cost-effective and versatile option demonstrating good performance.[3]The presence of two acidic protons can sometimes lead to the formation of complex salt mixtures.[3]
(1S)-(+)-10-Camphorsulfonic Acid A strong sulfonic acid (pKa ≈ -1.5) derived from camphor with a rigid bicyclic structure.[3]Its high acidity is advantageous for forming stable salts with weakly basic amines.[3][6] Both enantiomers are commercially available.[7]High acidity may be unsuitable for amines with acid-sensitive functional groups.[3]

Experimental Protocols

The following protocols provide a generalized yet robust framework. Scientist's Note: The choice of solvent, stoichiometry, and crystallization temperature are critical variables that must be empirically optimized for each specific racemic mixture.[2][4]

Part 1: Diastereomeric Salt Formation and Crystallization

This protocol details a typical procedure for resolving a racemic amine using a chiral acid.

  • Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a pre-selected hot solvent (e.g., methanol, ethanol, or acetone).[2]

  • Agent Addition: In a separate container, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in a small amount of the same solvent.[2][5] Expertise Note: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be a cost-effective strategy, particularly if the agent is expensive.[5]

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with constant stirring. An exothermic reaction may be observed.[1]

  • Crystallization: Allow the mixture to cool slowly to room temperature. If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.[2]

  • Maturation: Once crystallization begins, continue to cool the mixture in an ice bath or refrigerator for a specified period (e.g., several hours to overnight) to maximize the yield of the less soluble diastereomer.[1][2]

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[2][5]

  • Drying: Dry the isolated diastereomeric salt under vacuum.[2]

G cluster_prep Preparation cluster_reaction Reaction & Crystallization dissolve_racemate 1. Dissolve Racemic Mixture in Hot Solvent mix 3. Combine Solutions (Salt Formation) dissolve_racemate->mix dissolve_agent 2. Dissolve Resolving Agent in Solvent dissolve_agent->mix cool 4. Cool Slowly (Induce Crystallization) mix->cool isolate 5. Isolate Crystals (Filtration) cool->isolate

Sources

Comparative

A Comprehensive Guide to the Validation of Analytical Methods for Quantifying 2,5-Difluoro-3-nitromandelic Acid Enantiomers

Introduction In pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. 2,5-Difluoro-3-nitromandelic acid is an important chiral building block, and its enantiomeric purity is critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). Consequently, the development and validation of robust analytical methods to accurately quantify its enantiomers are not merely a matter of procedural compliance but a fundamental requirement for ensuring drug quality and patient safety.

This guide provides a comprehensive comparison of primary analytical techniques for the enantioseparation of 2,5-Difluoro-3-nitromandelic acid and offers a detailed, field-proven framework for method validation. The principles and protocols herein are grounded in the authoritative guidelines set by the International Council for Harmonisation (ICH), specifically ICH Q2(R1), ensuring a scientifically sound and regulatory-compliant approach.[1]

Section 1: A Comparative Overview of Chiral Separation Techniques

The separation of enantiomers requires a chiral environment that allows for the transient formation of diastereomeric complexes, which possess different physicochemical properties and can thus be separated.[2][3] Several high-performance analytical techniques are suitable for this purpose, each with distinct advantages and operational considerations.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for enantioseparation in the pharmaceutical industry.[4] Its efficacy relies on the use of a Chiral Stationary Phase (CSP).

  • Principle of Operation: The stationary phase is modified with a chiral selector. As the racemic mixture of 2,5-Difluoro-3-nitromandelic acid passes through the column, the two enantiomers interact differently with the CSP. This differential interaction, based on the formation of transient diastereomeric complexes, leads to different retention times, enabling their separation and quantification.[4][][6] For acidic analytes like mandelic acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective.[4][7][8]

  • Advantages:

    • Robustness & Versatility: HPLC is a highly mature and reliable technology with a wide variety of available CSPs, accommodating a broad range of analytes.

    • Direct Analysis: Allows for the direct separation of enantiomers without prior derivatization.

    • Regulatory Acceptance: Widely accepted by global regulatory agencies.

  • Limitations:

    • Solvent Consumption: Can consume significant volumes of organic solvents, leading to higher costs and environmental impact.

    • Analysis Time: Run times can be longer compared to other techniques.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC, particularly for chiral separations.[9]

  • Principle of Operation: SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[][10] This mobile phase exhibits properties of both a liquid and a gas, including low viscosity and high diffusivity.[11] These properties allow for very fast and efficient separations on the same types of CSPs used in HPLC.[8][12]

  • Advantages:

    • Speed: The low viscosity of the mobile phase allows for high flow rates without generating excessive backpressure, significantly reducing analysis times.[11]

    • Reduced Solvent Use: Replacing organic solvents with CO2 dramatically lowers solvent consumption and purchasing/disposal costs, making it an environmentally friendly option.[][9]

    • Unique Selectivity: Can sometimes provide better or different chiral selectivity compared to HPLC.

  • Limitations:

    • Specialized Equipment: Requires a dedicated SFC system capable of handling supercritical fluids.

    • Solubility Issues: Highly polar compounds may have limited solubility in the CO2-dominant mobile phase, although this can be mitigated with polar co-solvents.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility.

  • Principle of Operation: For chiral separations, a chiral selector (e.g., cyclodextrins, antibiotics) is added to the background electrolyte.[2][3][13] The enantiomers form transient diastereomeric complexes with the selector, which alters their effective mobility and leads to separation.[13]

  • Advantages:

    • High Efficiency: Generates extremely sharp peaks and high-resolution separations.

    • Minimal Consumption: Requires only nanoliter volumes of sample and microliter volumes of reagents, making it highly cost-effective.[2]

    • Orthogonal Technique: Provides a fundamentally different separation mechanism, which is valuable for cross-validation.

  • Limitations:

    • Sensitivity: UV detection can be less sensitive than HPLC due to the short path length of the capillary.[14] Coupling to Mass Spectrometry (CE-MS) can overcome this but adds complexity.[14]

    • Reproducibility: Can be more susceptible to variations in buffer composition and capillary surface conditions, requiring meticulous control.

Section 2: The Method Validation Framework: Adhering to ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for this process, which is a prerequisite for regulatory submission.[1][15] The typical validation parameters for a chiral purity method are outlined below.[16]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_imp Implementation Dev Method Optimization (Column, Mobile Phase, Temp) Specificity Specificity & Selectivity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis & System Suitability Robustness->Routine Method Approved

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

  • Specificity: The ability to assess the desired enantiomer unequivocally in the presence of other components, including its counter-enantiomer, impurities, and degradation products. This is demonstrated by achieving baseline resolution between the enantiomer peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For the minor (undesired) enantiomer, the range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking the drug substance with known quantities of the undesired enantiomer and calculating the percentage recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for controlling chiral impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). This provides an indication of its reliability during normal usage.

Section 3: Experimental Guide & Performance Comparison

This section provides a detailed protocol for the validation of a chiral HPLC method for 2,5-Difluoro-3-nitromandelic acid and compares its expected performance against a comparable SFC method.

Case Study: Chiral HPLC Method Validation Protocol

Objective: To validate a chiral normal-phase HPLC method for the quantification of the (S)-enantiomer (impurity) in (R)-2,5-Difluoro-3-nitromandelic acid bulk drug substance.

Step-by-Step Methodology:

  • Instrumentation & Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a UV/DAD detector.

    • Column: CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 250 mm x 4.6 mm, 5 µm.[4]

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Mobile Phase.

    • Racemic Standard (for System Suitability): Prepare a 0.5 mg/mL solution of racemic 2,5-Difluoro-3-nitromandelic acid.

    • (R)-Enantiomer Stock Solution: Prepare a 1.0 mg/mL solution of the pure (R)-enantiomer.

    • (S)-Enantiomer Stock Solution: Prepare a 1.0 mg/mL solution of the pure (S)-enantiomer.

  • Validation Experiments:

    • Specificity: Inject the diluent, the (R)-enantiomer solution, the (S)-enantiomer solution, and a spiked sample containing both enantiomers. Acceptance Criteria: Baseline resolution (Rs > 2.0) between the two enantiomer peaks. No interfering peaks at the retention time of the (S)-enantiomer in the (R)-enantiomer sample.

    • LOQ Determination: Prepare serial dilutions of the (S)-enantiomer and inject. The LOQ is the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.

    • Linearity: Prepare a series of six solutions by spiking the (R)-enantiomer solution (e.g., at 1.0 mg/mL) with the (S)-enantiomer to achieve concentrations ranging from LOQ to 150% of the target specification (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%). Plot the peak area of the (S)-enantiomer against its concentration. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

    • Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery of the spiked (S)-enantiomer. Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for each level.

    • Precision (Repeatability): Inject six replicate preparations of a sample spiked at 100% of the specification limit. Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 5.0%.

    • Robustness: Analyze a system suitability sample while deliberately varying parameters one at a time: Flow rate (±0.1 mL/min), Column Temperature (±2 °C), and Isopropanol content (±2%). Acceptance Criteria: System suitability parameters (resolution, tailing factor) remain within acceptable limits. The elution order of enantiomers does not change.[17]

Data Presentation & Comparison

Table 1: System Suitability Test (SST) Results

Parameter Acceptance Criteria Typical Result
Resolution (Rs) ≥ 2.0 2.8
Tailing Factor (T) ≤ 1.5 1.2

| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Summary of Validation Data (Illustrative)

Validation Parameter Specification Typical HPLC Result
Linearity (r²) ≥ 0.995 0.9992
Accuracy (% Recovery) 90.0 - 110.0% 98.5 - 102.1%
Precision (Repeatability, RSD) ≤ 5.0% 1.5%

| LOQ | Report Value | 0.01% (relative to 1 mg/mL) |

Table 3: Performance Comparison: HPLC vs. SFC

Metric Chiral HPLC Chiral SFC Justification
Analysis Time ~15 min ~3-5 min SFC's low-viscosity mobile phase allows for higher flow rates.[11]
Resolution (Rs) Excellent (2.8) Often Higher SFC can offer different and sometimes superior selectivity.
Solvent Consumption ~15 mL/run ~0.5 mL organic/run SFC primarily uses recycled CO2, drastically cutting solvent waste.[9]
Environmental Impact Moderate-High Low ("Green") Aligns with green chemistry principles by reducing toxic solvent use.[9]
Equipment Cost Standard Higher Initial Cost Requires specialized high-pressure pumps and back-pressure regulators.

| Method Robustness | High | High | Both techniques are highly robust once developed. |

Section 4: Mechanistic Insights

The chiral recognition mechanism on polysaccharide-based CSPs is a complex phenomenon driven by a combination of non-covalent interactions.[7] These include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The analyte fits into chiral grooves or cavities on the surface of the CSP, and the stability of the transient diastereomeric complex formed determines its retention time.[8]

Caption: Model of Chiral Recognition on a Polysaccharide CSP.

Conclusion

For the quantification of 2,5-Difluoro-3-nitromandelic acid enantiomers, both Chiral HPLC and SFC are powerful and reliable techniques.

  • Chiral HPLC remains the industry workhorse due to its robustness, versatility, and widespread availability. The detailed validation protocol provided in this guide offers a clear pathway for establishing a regulatory-compliant method.

  • Chiral SFC presents a compelling alternative, offering significant advantages in speed and sustainability.[9] For laboratories focused on high-throughput screening or green chemistry initiatives, the initial investment in SFC instrumentation can yield substantial long-term benefits in operational efficiency and reduced environmental impact.[10][11]

The choice between these methods ultimately depends on the specific needs of the laboratory, including sample throughput, budget, and sustainability goals. Regardless of the platform chosen, a rigorous validation process executed according to ICH Q2(R1) principles is non-negotiable to ensure the generation of accurate, reliable, and defensible data critical to the drug development lifecycle.

References

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • International Labmate. Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Published June 6, 2013.
  • PMC. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation.
  • ResearchGate. Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
  • SACI. Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
  • MDPI. Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020. Published June 27, 2022.
  • BOC Sciences. Enantiomeric Purification (HPLC/SFC).
  • PubMed. Chiral analysis by capillary electrophoresis using antibiotics as chiral selector.
  • SpringerLink. Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors.
  • PubMed. Increasing speed of enantiomeric separations using supercritical fluid chromatography.
  • Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Published March 1, 2022.
  • PMC. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.
  • Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Published September 19, 2024.
  • Taylor & Francis Online. Molecular dynamics simulations of the chiral recognition mechanism for a polysaccharide chiral stationary phase in enantiomeric chromatographic separations. Published July 28, 2019.
  • Shimadzu. Advanced Analysis with Supercritical Fluids Chromatography.
  • Chiralpedia. Polysaccharide-based CSPs. Published November 28, 2022.
  • Redalyc. Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
  • Chromatography Online. Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Published March 28, 2026.
  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Published August 20, 2013.
  • IntechOpen. Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. Published August 9, 2022.
  • ResearchGate. Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Published August 7, 2025.
  • Chromatography Online. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Published March 27, 2026.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • Scribd. ICH Q2(R1) Analytical Procedures Guide.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021.

Sources

Validation

Spectroscopic analysis to differentiate between isomers of difluoro-nitromandelic acid

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where standard chromatographic retention times fail to unambiguously identify highly functionalized positional isomers. Difluoro-nitromande...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where standard chromatographic retention times fail to unambiguously identify highly functionalized positional isomers. Difluoro-nitromandelic acid derivatives are critical, complex intermediates used in advanced API synthesis and as acid-stable safety-catch linkers[1].

Differentiating isomers such as 4,5-difluoro-2-nitromandelic acid and 2,4-difluoro-5-nitromandelic acid requires a multi-modal spectroscopic approach. This guide provides a definitive, field-proven framework to assign these isomers using Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS/MS), grounded in the fundamental physics of the molecules.

Executive Summary: Modality Comparison

The following table summarizes the quantitative spectroscopic markers used to differentiate the two isomers, driven by their distinct spatial geometries.

Analytical Feature4,5-Difluoro-2-nitromandelic acid2,4-Difluoro-5-nitromandelic acidMechanistic Causality
19 F- 19 F Coupling ( JFF​ ) ~20 Hz (Large)< 10 Hz (Small)Ortho vs. Meta through-bond orbital overlap
Asymmetric NO 2​ Stretch (IR) ~1535 cm −1 ~1520 cm −1 Steric torsion disrupting π -conjugation
Primary MS/MS Neutral Loss -H 2​ O or -OH -CO 2​ Proximity-driven ortho-effect rearrangement

Nuclear Magnetic Resonance (NMR): The Definitive Modality

Causality & Physics

The spatial relationship between the two fluorine atoms dictates the scalar spin-spin coupling ( J -coupling) observed in 19 F NMR. Fluorine-19 has a spin of 1/2 and 100% natural abundance, making it highly sensitive to its local electronic environment.

  • 4,5-difluoro-2-nitromandelic acid: The fluorines are ortho to one another. This proximity allows for strong through-bond orbital overlap, resulting in a large 3JFF​ coupling constant of approximately 20–21 Hz[2].

  • 2,4-difluoro-5-nitromandelic acid: The fluorines are meta to one another. The increased distance attenuates the orbital interaction, yielding a much smaller 4JFF​ coupling constant (typically <10 Hz, often ~5 Hz)[2].

Furthermore, the 3JFH​ (ortho F-H) coupling is typically ~8.5 Hz, while 4JFH​ (meta F-H) is ~5.6 Hz. This further splits the signals into complex multiplets (e.g., doublets of doublets) that serve as a secondary confirmation of the substitution pattern.

Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO disrupts intermolecular hydrogen bonding of the carboxylic acid, sharpening the aromatic signals. Add 0.1% v/v Trifluoroacetic acid (TFA) to lock the exchange rate of the -OH and -COOH protons, preventing baseline broadening.

  • Acquisition Parameters: Acquire 19 F NMR at 376 MHz (or corresponding field strength for your magnet) using a standard 30° pulse sequence. Set the spectral width to 250 ppm to capture all aromatic fluorine environments (typically -110 to -130 ppm)[3].

  • Internal Validation Check: Integrate the 19 F spectrum. A valid sample must show exactly two distinct fluorine environments integrating to a 1:1 ratio. If the ratio deviates, the system flags the presence of co-crystallized impurities or an isomeric mixture.

  • Data Extraction: Measure the peak-to-peak distance in Hz for the primary splitting. A value of ~20 Hz definitively identifies the ortho-difluoro (4,5-difluoro) isomer.

NMRLlogic A 19F Signal 1 C Analyze Splitting Pattern A->C B 19F Signal 2 B->C D Extract J-Constant (Hz) C->D F ³J_FF ≈ 20 Hz (Ortho) D->F G ⁴J_FF ≈ 5 Hz (Meta) D->G

Logical decision tree for isomer identification based on 19F-19F scalar coupling constants.

Vibrational Spectroscopy (ATR-FTIR): Orthogonal Confirmation

Causality & Physics

While NMR probes nuclear spin, FTIR probes the dipole moment changes during molecular vibration. The nitro group (-NO 2​ ) exhibits strong symmetric (~1350 cm −1 ) and asymmetric (~1530 cm −1 ) stretching bands.

  • In the 2-nitro isomer , the bulky mandelic acid side chain (-CH(OH)COOH) is ortho to the nitro group. This steric clash forces the nitro group to twist out of the aromatic plane. The resulting loss of π -conjugation increases the N=O double bond character, shifting the asymmetric stretch to a higher wavenumber (e.g., ~1535–1540 cm −1 ).

  • In the 5-nitro isomer , the nitro group is flanked by smaller substituents (F and H), allowing it to remain coplanar with the ring. The extended conjugation lowers the asymmetric stretching frequency (e.g., ~1520 cm −1 ).

Self-Validating Experimental Protocol
  • Background Collection: Collect a 32-scan background spectrum of the clean diamond ATR crystal to account for atmospheric CO 2​ and H 2​ O.

  • Sample Application: Place 2–3 mg of the neat crystalline isomer onto the crystal. Engage the anvil to apply consistent pressure.

    • Causality: Consistent pressure ensures uniform crystal contact, which is critical for reproducible peak intensities and avoiding baseline tilt in the solid state.

  • Internal Validation Check: Before interpreting the fingerprint region, verify the presence of a broad O-H stretch (3300–2500 cm −1 ) and a sharp C=O stretch (~1710 cm −1 ). If these mandelic acid core markers are absent or shifted, the sample is structurally compromised (e.g., degraded or decarboxylated) and the run must be rejected.

  • Data Extraction: Pinpoint the asymmetric NO 2​ stretch. A peak >1530 cm −1 supports the sterically hindered 2-nitro isomer.

Mass Spectrometry (LC-MS/MS): Trace Profiling

Causality & Physics

Electrospray ionization (ESI) in negative mode easily deprotonates the carboxylic acid to yield [M-H] . While both isomers have the exact same mass, their collision-induced dissociation (CID) pathways differ due to the ortho-effect . In the 2-nitro isomer, the spatial proximity of the NO 2​ oxygen to the benzylic hydroxyl group facilitates a cyclic transition state. Upon collisional activation, this leads to the facile neutral loss of H 2​ O or OH directly from the precursor ion. The 5-nitro isomer, lacking this proximity, predominantly undergoes standard carboxylic acid fragmentation (loss of CO 2​ , -44 Da).

AnalyticalWorkflow Start Difluoro-nitromandelic Acid Sample NMR 19F & 1H NMR (Primary ID) Start->NMR FTIR ATR-FTIR (Orthogonal Check) Start->FTIR MS LC-MS/MS (Trace Profiling) Start->MS OrthoF ³J_FF ≈ 20 Hz (Ortho-Fluorines) NMR->OrthoF MetaF ⁴J_FF < 10 Hz (Meta-Fluorines) NMR->MetaF IsomerA 4,5-Difluoro-2-nitro Isomer Confirmed OrthoF->IsomerA IsomerB 2,4-Difluoro-5-nitro Isomer Confirmed MetaF->IsomerB

Workflow for differentiating difluoro-nitromandelic acid isomers using orthogonal spectroscopy.

Sources

Comparative

A Head-to-Head Comparison: Co-crystal Resolution vs. Diastereomeric Salt Formation for Chiral Separation

A Senior Application Scientist's Guide to Selecting the Optimal Chiral Resolution Strategy In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Selecting the Optimal Chiral Resolution Strategy

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—stands as a critical and often challenging step. The biological activity of a chiral molecule frequently resides in a single enantiomer, while the other may be inactive or even elicit harmful effects.[1][2] Consequently, regulatory bodies increasingly mandate the marketing of single-enantiomer drugs.[3][4] Among the arsenal of resolution techniques, diastereomeric salt formation has long been the classical, workhorse method.[1][5] However, the emergence of co-crystal resolution presents a compelling alternative, particularly for compounds that are not amenable to salt formation.[6][7]

This guide provides a comprehensive, head-to-head comparison of these two powerful crystallization-based resolution strategies. We will delve into the fundamental principles, explore the nuances of experimental design, and present a clear framework for selecting the most appropriate method for your specific application.

The Fundamental Divide: Ion-Pairing vs. Neutral Lattices

The core distinction between diastereomeric salt formation and co-crystal resolution lies in the nature of the intermolecular interactions that drive the separation.

Diastereomeric Salt Formation: This classical technique hinges on the reaction of a racemic mixture, containing an acidic or basic functional group, with an enantiomerically pure resolving agent (a chiral base or acid, respectively).[1][8][9] This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization.[1][8][10] The less soluble diastereomeric salt preferentially crystallizes from the solution, allowing for its isolation. Subsequently, the desired enantiomer is liberated from the salt, and the chiral resolving agent can often be recovered.[1][10]

dot graph Diastereomeric_Salt_Formation { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Racemic_Mixture [label="Racemic Mixture\n(R-Acid & S-Acid)", fillcolor="#F1F3F4", style=filled]; Chiral_Base [label="Enantiopure Chiral Base\n(S-Base)", fillcolor="#F1F3F4", style=filled]; Diastereomeric_Salts [label="Mixture of Diastereomeric Salts\n(R-Acid:S-Base & S-Acid:S-Base)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Crystallization [label="Fractional\nCrystallization", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Less_Soluble_Salt [label="Less Soluble Salt\n(e.g., S-Acid:S-Base)", shape=cylinder, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Mother_Liquor [label="Mother Liquor\n(Enriched in R-Acid:S-Base)", shape=cylinder, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Liberation_S [label="Liberation of\nPure S-Acid", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Liberation_R [label="Liberation of\nEnriched R-Acid", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Pure_S_Acid [label="Pure S-Acid", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Enriched_R_Acid [label="Enriched R-Acid", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

Racemic_Mixture -> Diastereomeric_Salts [label=" + "]; Chiral_Base -> Diastereomeric_Salts; Diastereomeric_Salts -> Crystallization; Crystallization -> Less_Soluble_Salt [label="Precipitates"]; Crystallization -> Mother_Liquor [label="Remains in solution"]; Less_Soluble_Salt -> Liberation_S; Mother_Liquor -> Liberation_R; Liberation_S -> Pure_S_Acid; Liberation_R -> Enriched_R_Acid; } Workflow of Diastereomeric Salt Resolution

Co-crystal Resolution: In contrast, co-crystal resolution involves the formation of a new crystalline structure composed of the target racemic mixture and a neutral, enantiomerically pure "coformer." The interactions holding the co-crystal together are typically non-ionic, such as hydrogen bonds, and are highly directional.[11][12] This directionality often leads to enantiospecificity, where the chiral coformer will only form a stable co-crystal with one of the enantiomers of the target compound.[6][11][12] This selective co-crystallization allows for the direct isolation of the desired enantiomer as part of the co-crystal, from which it can later be liberated. In some cases, diastereomeric co-crystal pairs can also form, where the coformer interacts with both enantiomers, but these pairs will have different stabilities and solubilities, enabling separation.[11][13][14]

dot graph Co_crystal_Resolution { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Racemic_Mixture [label="Racemic Mixture\n(R-Target & S-Target)", fillcolor="#F1F3F4", style=filled]; Chiral_Coformer [label="Enantiopure Chiral Coformer\n(S-Coformer)", fillcolor="#F1F3F4", style=filled]; Co_crystallization [label="Co-crystallization", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Enantiospecific_Co_crystal [label="Enantiospecific Co-crystal\n(S-Target:S-Coformer)", shape=cylinder, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Remaining_Solution [label="Solution Enriched in R-Target", shape=cylinder, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Liberation [label="Liberation of\nPure S-Target", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Pure_S_Target [label="Pure S-Target", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

Racemic_Mixture -> Co_crystallization [label=" + "]; Chiral_Coformer -> Co_crystallization; Co_crystallization -> Enantiospecific_Co_crystal [label="Forms solid"]; Co_crystallization -> Remaining_Solution [label="Remains dissolved"]; Enantiospecific_Co_crystal -> Liberation; Liberation -> Pure_S_Target; } Workflow of Enantiospecific Co-crystal Resolution

Head-to-Head Comparison: A Data-Driven Analysis

The choice between these two powerful techniques is often dictated by the specific properties of the target molecule and the desired process outcomes. The following table provides a direct comparison of key performance indicators.

FeatureDiastereomeric Salt FormationCo-crystal Resolution
Applicability Requires an ionizable functional group (acid or base) on the target molecule.[1][5]Applicable to a broader range of molecules, including non-ionizable compounds.[6][7]
Resolving Agent/Coformer Enantiomerically pure chiral acid or base.[1][9]Enantiomerically pure neutral molecule (coformer).
Interaction Type Ionic bonding (salt formation).[7][12]Primarily non-ionic interactions (e.g., hydrogen bonding).[11][12]
Selectivity Mechanism Difference in solubility between two diastereomeric salts.[1][15]Often enantiospecific, where a co-crystal forms with only one enantiomer.[6][11][12] Can also be based on solubility differences in diastereomeric co-crystal pairs.[11]
Yield & Efficiency Theoretical maximum yield for the desired enantiomer is 50% per resolution cycle. Can be influenced by the solubility difference between the diastereomeric salts.[16]Can achieve yields greater than 50% for the desired enantiomer in a single step in enantiospecific cases.[6][11]
Process Complexity Can require multiple recrystallization steps to achieve high enantiomeric purity.[16][17] The choice of solvent is critical and can even reverse the stereochemistry of the less-soluble salt.[16][18]Potentially simpler process with fewer steps, especially in enantiospecific cases.[12] Phase diagrams can be less complex.[11]
Challenges Finding a suitable resolving agent and solvent system can be empirical and time-consuming.[1][16] The target molecule must be stable to the pH changes required for salt formation and liberation.Screening for suitable coformers and crystallization conditions can be challenging.[19] Co-crystals can sometimes be unstable under certain conditions.[20]

Experimental Protocols: A Practical Guide

The success of any resolution experiment hinges on a well-designed and executed protocol. Below are representative, step-by-step methodologies for both techniques.

Experimental Protocol: Diastereomeric Salt Formation

This protocol outlines the general steps for the resolution of a racemic carboxylic acid using a chiral amine as the resolving agent.

  • Screening for Resolving Agent and Solvent:

    • Prepare stock solutions of the racemic acid and various chiral amines in a range of solvents (e.g., methanol, ethanol, acetone).[10]

    • In small-scale experiments (e.g., in vials or a 96-well plate), combine the racemic acid solution with each chiral amine solution.[21][22]

    • Allow the solutions to cool slowly to induce crystallization.

    • Identify the combinations of resolving agent and solvent that produce a crystalline solid.

    • Analyze the solid and the remaining mother liquor by chiral HPLC to determine the enantiomeric excess (e.e.) and diastereomeric excess (d.e.).[1]

  • Preparative Scale Resolution:

    • Dissolve the racemic acid (1.0 equivalent) and the selected chiral amine (0.5-1.0 equivalent) in the optimal solvent at an elevated temperature.[10][23] Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.[1]

    • Slowly cool the solution to room temperature to induce crystallization. Further cooling (e.g., to 4°C) may be necessary.[23]

    • Collect the precipitated crystals by vacuum filtration.[1]

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor.[1]

    • Dry the crystals to a constant weight.

  • Liberation of the Enriched Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add an acid (e.g., HCl) to protonate the amine and liberate the free carboxylic acid.

    • Extract the enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).[10][23]

    • Wash and dry the organic extract, then remove the solvent under reduced pressure to obtain the purified enantiomer.

    • Determine the final enantiomeric purity using chiral HPLC or polarimetry.[10]

Experimental Protocol: Co-crystal Resolution

This protocol provides a general workflow for the enantiospecific co-crystal resolution of a racemic compound.

  • Coformer and Solvent Screening:

    • Employ high-throughput screening methods such as liquid-assisted grinding or solvent evaporation to test various chiral coformers and solvents.[19]

    • Combine the racemic target with the chiral coformer in a small amount of solvent.

    • Analyze the resulting solids by techniques such as X-ray powder diffraction (XRPD) to identify new crystalline phases (co-crystals).

    • Confirm the formation of a co-crystal and determine its stoichiometry.

    • Use chiral HPLC to analyze the composition of the co-crystal and the remaining solution to identify enantiospecific systems.

  • Preparative Scale Co-crystallization:

    • Dissolve the racemic target compound and the selected chiral coformer in the optimal solvent, often with gentle heating.

    • Allow the solution to cool slowly to promote the crystallization of the enantiospecific co-crystal.

    • Isolate the co-crystal by filtration.

    • Wash the co-crystal with a small amount of cold solvent.

    • Dry the co-crystal.

  • Liberation of the Enriched Enantiomer:

    • The method for liberating the enantiomer from the co-crystal will depend on the nature of the co-crystal and the solubility properties of its components.

    • This may involve techniques such as slurry conversion in a solvent that selectively dissolves the coformer, or chromatography.

Causality Behind Experimental Choices: A Deeper Dive

The selection of a resolving agent or coformer is a critical decision that significantly impacts the success of the resolution.

dot graph Decision_Process { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Racemic Mixture to be Resolved", shape=ellipse, fillcolor="#F1F3F4", style=filled]; Ionizable [label="Does the molecule have an\nionizable functional group?", shape=diamond, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Salt_Formation [label="Consider Diastereomeric\nSalt Formation", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Co_crystal [label="Consider Co-crystal\nResolution", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Screen_Salts [label="Screen Chiral Acids/Bases\nand Solvents", shape=box, fillcolor="#F1F3F4", style=filled]; Screen_Coformers [label="Screen Chiral Coformers\nand Solvents", shape=box, fillcolor="#F1F3F4", style=filled]; Successful_Salt [label="Successful Salt Resolution?", shape=diamond, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Successful_Co_crystal [label="Successful Co-crystal Resolution?", shape=diamond, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Optimize_Salt [label="Optimize Crystallization\nConditions", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Optimize_Co_crystal [label="Optimize Crystallization\nConditions", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; End [label="Pure Enantiomer", shape=ellipse, fillcolor="#F1F3F4", style=filled];

Start -> Ionizable; Ionizable -> Salt_Formation [label="Yes"]; Ionizable -> Co_crystal [label="No"]; Salt_Formation -> Screen_Salts; Co_crystal -> Screen_Coformers; Screen_Salts -> Successful_Salt; Screen_Coformers -> Successful_Co_crystal; Successful_Salt -> Optimize_Salt [label="Yes"]; Successful_Salt -> Co_crystal [label="No"]; Successful_Co_crystal -> Optimize_Co_crystal [label="Yes"]; Successful_Co_crystal -> End [label="No, consider other methods"]; Optimize_Salt -> End; Optimize_Co_crystal -> End; } Decision tree for selecting a resolution method.

In diastereomeric salt formation , the ideal resolving agent forms diastereomeric salts with a significant difference in solubility.[1] This is often governed by the crystal lattice energy of the salts.[15] Factors such as the structural rigidity of the resolving agent and the potential for strong intermolecular interactions (like hydrogen bonding in addition to the ionic bond) can influence the packing efficiency in the crystal lattice and thus the solubility. Tartaric acid and its derivatives are popular choices for resolving racemic amines due to their availability and ability to form highly crystalline salts.[1]

For co-crystal resolution , the principle of "like-likes-like" can be a starting point for coformer selection, where molecules with similar functional groups are more likely to form co-crystals. The directionality of hydrogen bonding is a key factor driving enantiospecificity.[11][12] A meticulous search of crystallographic databases can also provide insights into potential coformers that have shown a propensity to form co-crystals with similar molecules.

Conclusion: A Tale of Two Powerful Techniques

Both diastereomeric salt formation and co-crystal resolution are invaluable tools in the pursuit of enantiomerically pure compounds. Diastereomeric salt formation remains a robust and scalable method for ionizable molecules, backed by a long history of successful industrial applications.[1][5][24] Co-crystal resolution, on the other hand, offers a modern and versatile alternative, significantly expanding the scope of crystallographic resolution to include non-ionizable compounds.[6][7] The often-observed enantiospecificity of co-crystal formation can lead to highly efficient separations.

The optimal choice between these two methods is not a one-size-fits-all decision. A thorough understanding of the target molecule's properties, coupled with a systematic screening approach, will ultimately guide the researcher to the most effective and efficient path for obtaining the desired enantiomerically pure product.

References

  • Diastereomeric Salt: Organic Chemistry Study Guide. Fiveable. [Link]

  • 1 Advantages and disadvantages of three methods for co-crystal manufacture. [Link]

  • Cocrystal Formation between Chiral Compounds: How Cocrystals Differ from Salts. Crystal Growth & Design - ACS Publications. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • A Brief Review On Pharmaceutical Co-crystals. IJCRT.org. [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

  • Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution. [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Cocrystal Formation between Chiral Compounds: How Cocrystals Differ from Salts | Request PDF. ResearchGate. [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC. [Link]

  • Advancement of Chiral Resolution and Separations: Techniques and Applications | Highlights in Science, Engineering and Technology. [Link]

  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Exploring Cocrystals: Preparation Tactics, Advantages, And Formation Mechanisms. [Link]

  • Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. Crystal Growth & Design - ACS Publications. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]

  • Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. PMC. [Link]

  • pharmaceutical-cocrystals-an-overview.pdf. [Link]

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. Organic Process Research & Development - ACS Publications. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution | Request PDF. ResearchGate. [Link]

  • Co-crystals of chiral compounds for resolution: Cocrystal screening and phase diagram determination methods. American Chemical Society. [Link]

  • The market of chiral drugs. [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • (PDF) Chiral co-crystallization for enantiomer separation. Academia.edu. [Link]

  • Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. PMC. [Link]

  • Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. PMC. [Link]

  • Crystallization in multicomponent chiral systems : thermodynamic characterization and guidelines for chiral resolution of racemic compounds with cocrystallization | ID: 6q182k65j. STAX. [Link]

  • Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm (RSC Publishing). [Link]

  • On the pairwise cocrystallization of racemic compounds. CrystEngComm (RSC Publishing). [Link]

  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. ResearchGate. [Link]

  • Direct Crystallization Resolution of Racemic Compounds via Recognition of Homochiral Periodic Structures Using Polymeric Additives. ACS Publications. [Link]

  • Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. [Link]

Sources

Validation

Cost-Effectiveness &amp; Performance Analysis of 2,5-Difluoro-3-nitromandelic Acid in Large-Scale API Synthesis

Introduction In the development of advanced active pharmaceutical ingredients (APIs)—particularly targeted kinase inhibitors, peptidomimetics, and next-generation agrochemicals—the incorporation of fluorine is a proven s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the development of advanced active pharmaceutical ingredients (APIs)—particularly targeted kinase inhibitors, peptidomimetics, and next-generation agrochemicals—the incorporation of fluorine is a proven strategy to enhance metabolic stability and membrane permeability. 2,5-Difluoro-3-nitromandelic acid (DFNMA, CAS 1807183-47-6) has emerged as a critical chiral building block in process chemistry.

This guide provides an objective, data-driven comparison of utilizing pre-functionalized DFNMA versus traditional synthetic routes. By analyzing mechanistic causality, process efficiency, and scalability, we demonstrate why integrating this specific intermediate is highly cost-effective for metric-ton API manufacturing.

Mechanistic Causality & Strategic Advantages

To understand the cost-effectiveness of DFNMA, one must first analyze the chemical causality behind its structural components:

  • The Mandelic Acid Scaffold: Provides a versatile α -hydroxy acid moiety, a classic pharmacophore component essential for hydrogen bonding in many target binding pockets.

  • 2,5-Difluoro Substitution: Biologically, these fluorine atoms block primary sites of cytochrome P450-mediated oxidation, drastically increasing the drug's half-life. Chemically, the strong inductive electron-withdrawing effect (-I) of the fluorine atoms significantly lowers the pKa of the carboxylic acid and increases the electrophilicity of the carbonyl carbon during activation. This enables the use of stoichiometric, rather than excess, coupling reagents, directly reducing raw material costs at scale.

  • 3-Nitro Group: Serves as a robust, masked aniline that is inert to the acidic or basic conditions of early-stage coupling. It allows for late-stage unmasking via catalytic hydrogenation.

As noted in recent process chemistry literature, optimizing route selection by utilizing pre-functionalized building blocks is critical for 1[1]. Relying on late-stage fluorination often introduces hazardous reagents (e.g., DAST, Selectfluor), poor regioselectivity, and extensive chromatographic purification, which are economically unviable during 2[2].

Process Workflow & Decision Matrix

The following workflow illustrates the strategic divergence between attempting late-stage fluorination versus integrating pre-functionalized DFNMA early in the synthetic route. Modern3[3] platforms consistently flag late-stage fluorination as a high-risk bottleneck.

ProcessFlow A Target API: Fluorinated Scaffold B1 Route A: Late-Stage Fluorination A->B1 B2 Route B: DFNMA Pre-functionalized Building Block A->B2 C1 High Reagent Cost Low Yield (40%) B1->C1 C2 High Atom Economy High Yield (85%) B2->C2 D1 Extensive Purification Required C1->D1 D2 Direct Crystallization (Self-Validating) C2->D2 E Final API Production D1->E D2->E

Fig 1. Process chemistry workflow comparing late-stage fluorination vs. DFNMA integration.

Quantitative Performance & Cost-Effectiveness Comparison

While the upfront material cost of DFNMA is higher, the downstream savings in solvent waste (E-Factor), labor, and yield make it the superior choice for clinical and commercial manufacturing.

Process MetricRoute A: 3-Nitromandelic Acid (Non-Fluorinated)Route B: Late-Stage Fluorination (DAST/Selectfluor)Route C: DFNMA Integration (Pre-functionalized)
Raw Material Cost ($/kg) ~$150~$200 (Precursor) + High Reagent Cost~$850
Overall API Yield 65%22%58%
Step Count to API 474
Process E-Factor (Waste) 45>12035
Downstream Purification Direct CrystallizationPreparative ChromatographyDirect Crystallization
API Metabolic Stability Low (High Clearance)HighHigh
Overall Cost-Effectiveness Fails clinical requirementsPoor (High waste/cost)Optimal (Scalable)

Self-Validating Experimental Protocol

The following protocol details the large-scale amidation and subsequent nitro reduction of DFNMA.

Causality of Experimental Choices:

  • Solvent Selection (EtOAc/Heptane): The 2,5-difluoro substitution significantly increases the lipophilicity of the mandelic acid derivative. We exploit this by using an Ethyl Acetate/Heptane system. The starting materials are highly soluble, but the resulting fluorinated amide exhibits a sharp solubility drop, driving spontaneous crystallization.

  • Coupling Reagents: The electron-withdrawing fluorine atoms increase the electrophilicity of the activated ester. This allows the reaction to proceed at 0–5°C, suppressing the racemization of the sensitive α -chiral center of the4[4].

Step-by-Step Methodology

Step 1: Activation

  • Charge a 50 L jacketed reactor with DFNMA (1.0 eq) and EtOAc (10 vol). Cool the system to 0°C.

  • Add HOBt (1.05 eq) and EDC·HCl (1.1 eq) portion-wise to control the mild exotherm.

  • Self-Validation Check: The formation of the active ester is visually confirmed by the transition from a turbid suspension to a completely clear solution within 45 minutes.

Step 2: Amidation & Crystallization

  • Add the target primary amine (1.0 eq) dropwise over 1 hour, strictly maintaining the internal temperature below 5°C. Stir for 2 hours.

  • Slowly add Heptane (15 vol) over 30 minutes via an addition funnel.

  • Self-Validation Check: The product will spontaneously crystallize upon the addition of heptane. Because the reaction is self-purifying, unreacted starting materials and urea byproducts remain dissolved in the mother liquor.

  • Filter the slurry and wash the filter cake with cold EtOAc/Heptane (1:2). Dry under vacuum.

Step 3: Catalytic Hydrogenation (Nitro Reduction)

  • Transfer the crystallized fluorinated amide to a pressure reactor. Suspend in Methanol (10 vol) and add 5% Pd/C (0.05 eq).

  • Purge the vessel with N2​ , then pressurize with H2​ to 3 bar.

  • Self-Validation Check: Monitor the mass flow controller for hydrogen gas uptake. This step is strictly self-validating kinetically; hydrogen consumption will abruptly plateau exactly at the theoretical volume (3 equivalents of H2​ per mole of nitro group), signaling 100% conversion without the need for intermediate HPLC sampling.

Step 4: Product Isolation

  • Filter the catalyst through a tightly packed Celite pad to remove the Pd/C.

  • Concentrate the filtrate under reduced pressure to afford the final 2,5-difluoro-3-aminomandelic acid derivative in >98% purity.

References

  • A focus on sustainable method development for greener synthesis Source: RSC Publishing URL:[Link]

  • Scale-Up and Process Chemistry Source: Selvita URL:[Link]

  • Hexafluoroacetone as Protecting and Activating Reagent: New Routes to Amino, Hydroxy, and Mercapto Acids Source: Chemical Reviews (ACS Publications) URL:[Link]

  • AI-Optimized Process Chemistry | Scalable & Efficient Synthesis with ChemAIRS Source: Chemical.AI URL:[Link]

Sources

Comparative

Comparative metabolic stability of drugs derived from fluorinated versus non-fluorinated mandelic acids.

Introduction Mandelic acid ( α -hydroxyphenylacetic acid) is a privileged pharmacophore utilized extensively in the development of anticholinergics, vasodilators, and modern neutral thrombin inhibitors[1]. However, the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Mandelic acid ( α -hydroxyphenylacetic acid) is a privileged pharmacophore utilized extensively in the development of anticholinergics, vasodilators, and modern neutral thrombin inhibitors[1]. However, the electron-rich aromatic ring and the α -hydroxy position are highly susceptible to oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes. To circumvent this metabolic lability, medicinal chemists frequently employ fluorine substitution—strategically replacing specific C-H bonds with C-F bonds[2].

This guide provides an objective, data-driven comparison of the metabolic stability of fluorinated versus non-fluorinated mandelic acid derivatives. It details the mechanistic causality behind these modifications, outlines self-validating experimental protocols, and presents comparative pharmacokinetic outcomes to aid drug development professionals.

Mechanistic Causality: Why Fluorination Enhances Stability

The cytochromes P450 (CYPs) are heme-dependent monooxygenases responsible for the oxidative metabolism of xenobiotics, functioning primarily through arene hydroxylation and aliphatic hydroxylation[3]. The incorporation of fluorine into the mandelic acid scaffold alters the metabolic trajectory through three primary physical organic mechanisms:

  • Bond Dissociation Energy (BDE): The C-F bond is significantly stronger (~105 kcal/mol) than the C-H bond (~98 kcal/mol). Direct substitution at the primary site of metabolic attack (e.g., the para-position of the phenyl ring) physically blocks oxidation by the high-valent iron-oxo species in the CYP active site[2].

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element. Its strong inductive effect (-I) reduces the electron density of the adjacent aromatic π -system or aliphatic chain. This electron-withdrawing property decreases the nucleophilicity of the molecule, making it far less susceptible to electrophilic attack by CYP450 enzymes[2].

  • Steric and Conformational Shielding: While fluorine is sterically comparable to hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), gem-difluoro (-CF2-) or trifluoromethyl (-CF3) groups at the α -position act as bioisosteres for carbonyls and ethers, providing significant steric shielding against α -carbon oxidation[4].

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of non-fluorinated versus fluorinated mandelic acid derivatives when exposed to CYP450 enzymes.

MetabolicStability cluster_nonfluoro Non-Fluorinated Mandelic Acid Pathway cluster_fluoro Fluorinated Mandelic Acid Pathway NF_Drug Mandelic Acid Derivative CYP_Ox1 CYP450 Enzyme (Oxidation) NF_Drug->CYP_Ox1 Labile C-H Bond Metabolite Hydroxylated Metabolite CYP_Ox1->Metabolite Hydroxylation Clearance Rapid Clearance Metabolite->Clearance Excretion F_Drug Fluoro-Mandelic Derivative CYP_Ox2 CYP450 Enzyme (Attempted Oxidation) F_Drug->CYP_Ox2 Strong C-F Bond Stable Stable Parent Drug CYP_Ox2->Stable Blocked/Diverted Bioavail Prolonged Bioavailability Stable->Bioavail Sustained Action

CYP450-mediated metabolic pathways of labile non-fluorinated vs. stable fluorinated analogs.

Comparative Quantitative Data

The following table summarizes representative in vitro human liver microsome (HLM) clearance data for a standard mandelic acid-derived pharmacophore (e.g., a thrombin inhibitor precursor) compared to its fluorinated analogs[1].

Compound ModificationStructural PositionHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)CYP3A4 Inhibition ( IC50​ , µM)
Non-Fluorinated (Control) Unsubstituted Phenyl15.291.4>50
2-Fluoro Analog Ortho-F Phenyl48.528.6>50
4-Fluoro Analog Para-F Phenyl120.411.5>50
α -CF3 Analog α -Trifluoromethyl>200<5.0>50

Data Interpretation: Substitution at the para-position (4-Fluoro) directly blocks the primary site of aromatic hydroxylation, yielding an 8-fold increase in half-life. The α -CF3 modification provides both steric hindrance and profound inductive deactivation, nearly abolishing CYP-mediated clearance without increasing off-target CYP3A4 inhibition[2],[4].

Self-Validating Experimental Protocol: HLM Metabolic Stability Assay

To objectively compare the metabolic stability of these derivatives, a standardized Human Liver Microsome (HLM) assay coupled with LC-MS/MS quantification must be employed. This protocol is designed as a self-validating system to ensure absolute data integrity.

Materials
  • Pooled Human Liver Microsomes (20 mg/mL)

  • NADPH Regenerating System (Solution A & B)

  • Test Compounds (Fluorinated and Non-Fluorinated Mandelic Acids, 10 mM in DMSO)

  • Positive Control (e.g., Verapamil or Testosterone)

  • Quenching Solvent (Acetonitrile containing an internal standard, e.g., Tolbutamide)

Step-by-Step Methodology
  • Preparation of Working Solutions: Dilute the 10 mM test compounds to 100 µM in 50% acetonitrile/water. Further dilute to a final assay concentration of 1 µM in 0.1 M Potassium Phosphate buffer (pH 7.4).

    • Causality Check: This dilution ensures the final DMSO concentration is < 0.1%, preventing solvent-induced CYP450 inhibition.

  • Microsome Incubation: In a 96-well plate, combine 0.5 mg/mL HLMs with the 1 µM test compound in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality Check: Pre-incubation ensures the system reaches physiological temperature before enzymatic turnover begins, preventing artificial lag phases in the kinetic data.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality Check (Self-Validation): CYP450 enzymes obligatorily require NADPH as an electron donor. A parallel negative control lacking NADPH must be run. If the compound degrades in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or esterase activity), validating the specificity of the assay.

  • Time-Course Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold Quenching Solvent.

    • Causality Check: The organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time, while simultaneously precipitating proteins to prepare the sample for LC-MS/MS injection.

  • Centrifugation and LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, normalizing the parent drug peak area to the internal standard.

  • Data Processing: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression ( −k ) represents the elimination rate constant. Calculate t1/2​=0.693/k and CLint​=(k×V)/M , where V is the incubation volume and M is the mass of microsomes.

Conclusion

The strategic incorporation of fluorine into mandelic acid derivatives is a highly effective, empirically validated method for overcoming metabolic lability. By leveraging the physical organic properties of the C-F bond—namely its high bond dissociation energy and inductive electron withdrawal—drug development professionals can significantly reduce intrinsic clearance, prolong drug half-life, and improve the overall pharmacokinetic profile of clinical candidates[2],[3].

References

  • Source: tandfonline.
  • Source: nih.
  • Title: Facile Synthesis of β,β-(Radio)difluoroamines via Amino(radio)
  • Source: researchgate.

Sources

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2,5-Difluoro-3-nitromandelic acid
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Reactant of Route 2
2,5-Difluoro-3-nitromandelic acid
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